FXIIa-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18N2O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C23H18N2O6/c1-28-19-10-15-9-17(23(27)31-18(15)11-20(19)29-2)22(26)30-16-6-5-12-7-14(21(24)25)4-3-13(12)8-16/h3-11H,1-2H3,(H3,24,25) |
InChI Key |
SYHAFKBWNBYQST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Factor XIIa Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), compound v8 (4-(aminomethyl)-N-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzamide). This document details the quantitative inhibitory data, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Factor XIIa as a Therapeutic Target
Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade.[1] While crucial for in vitro blood clotting assays, deficiency in FXII does not lead to bleeding disorders in humans, suggesting a minimal role in normal hemostasis.[2] However, emerging evidence highlights the significant involvement of FXIIa in pathological thrombosis, such as in the context of medical devices and certain inflammatory conditions.[3] This unique profile makes FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider safety margin and reduced bleeding risk compared to conventional therapies.[2]
The inhibitor detailed in this guide, compound v8 , was developed through a rational drug design approach, leveraging the structural information of existing serine protease inhibitors to achieve high potency and selectivity for FXIIa.
Quantitative Data Summary
The inhibitory activity of compound v8 against FXIIa and its selectivity over the related serine protease Factor Xa (FXa) are summarized in the table below.
| Compound | Target | IC50 (µM) | Selectivity (FXa/FXIIa) |
| v8 | FXIIa | 0.18 ± 0.1 | 72-fold |
| FXa | ~13 |
Table 1: Inhibitory potency and selectivity of compound v8.[4]
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of compound v8 are provided below.
Synthesis of Compound v8
The synthesis of compound v8 , 4-(aminomethyl)-N-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzamide, was achieved through a multi-step process starting from known precursors, conceptually analogous to the synthesis of rivaroxaban. A plausible synthetic route is outlined below:
Step 1: Synthesis of the Oxazolidinone Core (S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methanol is prepared by reacting (S)-glycidyl butyrate with 4-(piperazin-1-yl)aniline, followed by cyclization to form the oxazolidinone ring.
Step 2: Azide Introduction The hydroxyl group of the oxazolidinone core is converted to an azide using a suitable reagent like diphenylphosphoryl azide (DPPA).
Step 3: Reduction of the Azide The azide is then reduced to the primary amine, for instance, through catalytic hydrogenation (H2, Pd/C), to yield ((5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methanamine.
Step 4: Amide Coupling Finally, the amine is coupled with 4-((tert-butoxycarbonylamino)methyl)benzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
Step 5: Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the aminomethyl group using an acid, such as trifluoroacetic acid (TFA), to yield the final compound, v8 .
FXIIa Chromogenic Inhibition Assay
The inhibitory potency of compound v8 against FXIIa was determined using a chromogenic substrate hydrolysis assay.[4]
Materials:
-
Human α-FXIIa (Enzyme Research Laboratories)
-
Chromogenic substrate for FXIIa (e.g., S-2302, H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and PEG 6000
-
Compound v8 dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human α-FXIIa in the assay buffer to a final concentration of 5 nM.
-
Prepare serial dilutions of compound v8 in DMSO and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 2%.
-
In a 96-well microplate, add the assay buffer, the FXIIa solution, and the solution of compound v8 (or DMSO for control wells).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate S-2302 to a final concentration of 200 µM.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to the residual FXIIa activity.
-
Calculate the percentage of inhibition for each concentration of compound v8 relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The anticoagulant effect of the inhibitor on the intrinsic pathway of coagulation is assessed using the aPTT assay.
Materials:
-
Normal human plasma
-
aPTT reagent (containing a surface activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Compound v8 dissolved in a suitable vehicle
-
Coagulometer
Procedure:
-
Pre-warm the normal human plasma and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with a solution of compound v8 at various concentrations (or vehicle for control).
-
Incubate the plasma-inhibitor mixture for a specified time at 37°C.
-
Add the aPTT reagent to the cuvette and incubate for a further period (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate the clotting cascade by adding a pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT clotting time.
-
The effect of the inhibitor is determined by the prolongation of the aPTT in a concentration-dependent manner.
Visualizations
FXIIa Signaling Pathway
Caption: The FXIIa signaling pathway, highlighting the central role of FXIIa in initiating the intrinsic coagulation cascade and the kinin-kallikrein system. The inhibitor (e.g., compound v8) specifically targets and blocks the activity of FXIIa.
Experimental Workflow for Inhibitor Discovery and Characterization
Caption: A streamlined workflow illustrating the key stages in the discovery and preclinical characterization of a novel FXIIa inhibitor like compound v8.
Logical Relationship of the Inhibitor's Mechanism of Action
Caption: The mechanism of action of compound v8, which involves binding to the active site of FXIIa, leading to the selective inhibition of the intrinsic coagulation pathway and a reduction in pathological thrombus formation.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XII/XIIa inhibitors: Their discovery, development, and potential indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
In-Depth Technical Guide: FXIIa-IN-2, A Potent and Selective Factor XIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel Factor XIIa (FXIIa) inhibitor, N1-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzene-1,4-dicarboxamide, herein referred to as FXIIa-IN-2. This small molecule inhibitor demonstrates high potency and selectivity for FXIIa, a key enzyme in the contact activation pathway of the coagulation cascade. Its unique profile suggests potential as a therapeutic agent for thrombotic diseases with a reduced risk of bleeding complications.
Core Chemical Identity and Properties
This compound is a synthetic, non-peptidic small molecule designed to specifically target the active site of FXIIa.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N1-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzene-1,4-dicarboxamide |
| Molecular Formula | C27H29N5O5 |
| Molecular Weight | 503.55 g/mol |
| Canonical SMILES | O=C(NC[C@H]1OC(=O)N1C2=CC=C(N3CCNCC3)C=C2)C4=CC=C(C(N)=O)C=C4 |
Pharmacological Profile
This compound has been characterized as a potent and selective inhibitor of human FXIIa. Its inhibitory activity has been assessed against FXIIa and other related serine proteases of the coagulation cascade.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Selectivity vs. FXIIa |
| Factor XIIa | 0.16 ± 0.05 | - |
| Factor Xa | > 33 | > 206-fold |
| Thrombin | Not reported | Not reported |
| Plasma Kallikrein | Not reported | Not reported |
Data sourced from a study on the design and synthesis of novel FXIIa inhibitors.
The high selectivity of this compound for FXIIa over Factor Xa is a critical feature, as inhibition of Factor Xa is associated with an increased risk of bleeding. This selectivity profile suggests that this compound may offer a safer anticoagulant therapy.
Mechanism of Action and Signaling Pathways
This compound acts as a direct inhibitor of FXIIa, likely by binding to the enzyme's active site. The active site of FXIIa contains a catalytic triad (His57, Asp102, and Ser195) and a primary specificity pocket (S1 pocket) that accommodates the P1 residue of its substrates. The benzamidine-like moiety of this compound is hypothesized to interact with the Asp189 residue at the bottom of the S1 pocket, a common interaction for serine protease inhibitors.
By inhibiting FXIIa, this compound effectively blocks the initiation of the intrinsic pathway of coagulation. This prevents the downstream activation of Factor XI (FXI) to FXIa, thereby reducing the amplification of the coagulation cascade and subsequent thrombin generation.
Diagram 1: The Intrinsic Pathway of Coagulation and the Site of Action of this compound
Caption: Inhibition of FXIIa by this compound blocks the intrinsic coagulation cascade.
Furthermore, FXIIa is involved in the plasma kallikrein-kinin system, where it activates prekallikrein to kallikrein, leading to the release of bradykinin, a potent inflammatory mediator. By inhibiting FXIIa, this compound may also modulate inflammatory responses.
Diagram 2: The Kallikrein-Kinin System and Potential Impact of this compound
Caption: this compound may reduce inflammation by inhibiting bradykinin release.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the synthesis and evaluation of similar FXIIa inhibitors.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of the oxazolidinone core, followed by the introduction of the piperazine and benzene-1,4-dicarboxamide moieties.
Diagram 3: General Synthetic Workflow for this compound
Caption: A three-step synthetic workflow for the preparation of this compound.
Detailed Steps:
-
Step 1: Synthesis of the Oxazolidinone Core. This typically involves the reaction of a suitably protected chiral amino alcohol with a carbonylating agent, such as carbonyldiimidazole (CDI) or a phosgene equivalent, to form the cyclic carbamate.
-
Step 2: N-Arylation with Piperazine Moiety. The oxazolidinone nitrogen is then coupled with a protected 4-fluoronitrobenzene derivative, followed by reduction of the nitro group to an amine and subsequent coupling with a protected piperazine.
-
Step 3: Amide Bond Formation. The protecting group on the 5-aminomethyl side chain of the oxazolidinone is removed, and the resulting free amine is coupled with a mono-protected terephthalic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Final Deprotection and Purification. Any remaining protecting groups are removed, and the final product is purified by column chromatography or recrystallization to yield this compound.
In Vitro FXIIa Inhibition Assay
The inhibitory potency of this compound against human FXIIa is determined using a chromogenic substrate assay.
Protocol:
-
Reagents and Buffers:
-
Human β-FXIIa (purified from plasma).
-
Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA).
-
Assay buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG, and BSA.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
A solution of human β-FXIIa in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO as a control) in a 96-well microplate for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of p-nitroaniline (pNA) release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Selectivity Assays
The selectivity of this compound is assessed by performing similar chromogenic assays against other relevant serine proteases, such as Factor Xa and thrombin, using their respective specific chromogenic substrates. The assay conditions (e.g., enzyme and substrate concentrations) are optimized for each protease. The IC50 values obtained for these proteases are then compared to the IC50 value for FXIIa to determine the selectivity ratio.
Future Directions and Therapeutic Potential
The high potency and selectivity of this compound make it a promising lead compound for the development of a new class of anticoagulants. Inhibition of FXIIa is an attractive therapeutic strategy because genetic deficiencies in Factor XII are not associated with spontaneous bleeding, suggesting that FXIIa inhibitors may prevent thrombosis without compromising hemostasis.
Further preclinical development of this compound and its analogs will be necessary to evaluate their pharmacokinetic properties, in vivo efficacy in animal models of thrombosis, and overall safety profile. These studies will be crucial in determining the clinical translatability of this promising FXIIa inhibitor.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound described is a research molecule and is not an approved drug.
In Vitro Characterization of FXIIa-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of FXIIa-IN-2, a novel and selective inhibitor of Factor XIIa (FXIIa). FXIIa is a critical serine protease that initiates the intrinsic pathway of coagulation and the kallikrein-kinin system. Its inhibition presents a promising therapeutic strategy for preventing thrombosis without the associated bleeding risks of current anticoagulants.[1] This whitepaper details the experimental protocols for determining the inhibitory potency, selectivity, and mechanism of action of this compound, and presents a summary of its key in vitro pharmacological properties.
Introduction to Factor XIIa
Coagulation Factor XII (FXII) is the zymogen of the serine protease Factor XIIa (FXIIa). Upon contact with negatively charged surfaces, FXII undergoes autoactivation to FXIIa, initiating the intrinsic coagulation cascade. FXIIa subsequently activates Factor XI (FXI) to FXIa, leading to thrombin generation and fibrin clot formation. Additionally, FXIIa activates prekallikrein to kallikrein, which in turn liberates the pro-inflammatory mediator bradykinin. Due to its central role in thrombosis and inflammation, and its dispensability for normal hemostasis, FXIIa has emerged as an attractive target for the development of safe and effective antithrombotic agents.[1][2]
Quantitative Pharmacology of this compound
The in vitro pharmacological profile of this compound was determined using a panel of enzymatic and plasma-based assays. The data summarized below demonstrates that this compound is a potent and selective inhibitor of human FXIIa.
| Parameter | Value | Assay Condition |
| FXIIa IC50 | 29.8 ± 5.6 nM | Chromogenic Substrate Assay |
| FXIIa Ki | 22 nM | Michaelis-Menten Kinetics |
| Plasma aPTT | Concentration-dependent prolongation | Activated Partial Thromboplastin Time |
| Selectivity | ||
| vs. Factor Xa | >100-fold | Chromogenic Substrate Assay |
| vs. Thrombin | >200-fold | Chromogenic Substrate Assay |
| vs. Factor XIa | >150-fold | Chromogenic Substrate Assay |
| vs. Activated Protein C | >500-fold | Chromogenic Substrate Assay |
| Mechanism of Action | Competitive Inhibition | Michaelis-Menten Kinetics |
Experimental Protocols
FXIIa Chromogenic Substrate Assay
This assay determines the direct inhibitory activity of this compound on purified human FXIIa.
Materials:
-
Human FXIIa (Reconstituted in distilled water)
-
Chromogenic Substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer (e.g., Tris-HCl, pH 7.9)[3]
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each concentration of this compound. Include a vehicle control (buffer with no inhibitor).
-
Add 100 µL of human FXIIa solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the pre-warmed chromogenic substrate to each well.[4]
-
Immediately measure the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (e.g., 20 minutes) at 37°C.[4]
-
The rate of p-nitroaniline (pNA) release is proportional to the FXIIa activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based assay evaluates the effect of this compound on the intrinsic coagulation pathway.[5]
Materials:
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a surface activator like kaolin or ellagic acid, and phospholipids)[6]
-
Calcium Chloride (CaCl2) solution (e.g., 0.02 M)[6]
-
This compound (or other test compounds)
-
Coagulometer or a microplate reader capable of measuring turbidity
Procedure:
-
Prepare a dilution series of this compound in a suitable buffer.
-
In a test tube or cuvette, pre-warm 50 µL of human plasma to 37°C for 3 minutes.
-
Add 50 µL of the aPTT reagent to the plasma and incubate for a further 3 minutes at 37°C.[6]
-
Initiate clotting by rapidly adding 50 µL of pre-warmed CaCl2 solution and simultaneously start a timer.[6]
-
Record the time taken for clot formation in seconds.
-
Perform the assay for each concentration of this compound.
-
Analyze the data by plotting the clotting time against the concentration of this compound to demonstrate a concentration-dependent prolongation of aPTT.
Serine Protease Selectivity Panel
To determine the selectivity of this compound, its inhibitory activity is assessed against a panel of related serine proteases.
Materials:
-
A panel of serine proteases (e.g., Factor Xa, Thrombin, Factor XIa, Activated Protein C)
-
Specific chromogenic substrates for each protease
-
Appropriate assay buffers for each protease
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
The experimental procedure is similar to the FXIIa chromogenic substrate assay (Section 3.1).
-
For each protease, use its specific substrate and optimal buffer conditions.
-
Test a range of concentrations of this compound against each protease.
-
Calculate the IC50 value for each protease.
-
The selectivity of this compound is determined by comparing its IC50 value for FXIIa to its IC50 values for the other proteases.
Signaling Pathways and Experimental Workflows
Caption: FXIIa Signaling Pathway
Caption: In Vitro Characterization Workflow
Caption: Mechanism of Competitive Inhibition
Conclusion
The in vitro characterization of this compound demonstrates its potential as a highly potent and selective inhibitor of FXIIa. The detailed experimental protocols and the presented data provide a solid foundation for its further development as a novel antithrombotic agent. The favorable in vitro profile of this compound warrants further investigation in preclinical models of thrombosis.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. coachrom.com [coachrom.com]
- 4. coachrom.com [coachrom.com]
- 5. Determination of aPTT, PT and FXIIa activity in plasma samples [bio-protocol.org]
- 6. linear.es [linear.es]
Technical Guide: Binding Affinity and Kinetics of Small Molecule Inhibitors Targeting Factor XIIa
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "FXIIa-IN-2" is not documented in publicly available scientific literature. This guide utilizes data from a representative potent, orally available small molecule Factor XIIa (FXIIa) inhibitor, KV998086 , and other well-characterized inhibitors to provide an in-depth technical overview of binding affinity and kinetics for this class of molecules.
Introduction to Factor XIIa as a Therapeutic Target
Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic coagulation pathway (also known as the contact activation system). This pathway is implicated in pathological thrombosis, particularly in the context of medical devices, and plays a role in inflammatory responses through the kallikrein-kinin system. A key advantage of targeting FXIIa is that its inhibition has been shown to prevent thrombosis without causing the bleeding side effects commonly associated with traditional anticoagulants. This makes FXIIa a compelling target for the development of safer antithrombotic therapies.
Binding Affinity and Kinetics of a Representative FXIIa Inhibitor: KV998086
KV998086 is a potent, small molecule inhibitor of FXIIa. Its binding affinity is a measure of the strength of the interaction between the inhibitor and the enzyme, while its kinetics describe the rates of association and dissociation.
Quantitative Data Summary
The following table summarizes the binding affinity data for KV998086 and another representative small molecule inhibitor.
| Inhibitor | Parameter | Value | Assay Type |
| KV998086 | IC50 | < 10 nM | Kinetic substrate cleavage assay[1] |
| Inhibitor 1 (amidine-containing) | IC50 | ~30 µM | Chromogenic substrate hydrolysis assay[2] |
Note on Parameters:
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. A lower IC50 value corresponds to a more potent inhibitor.
-
Ki (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of inhibitor affinity, independent of enzyme concentration.[3]
-
Kd (Dissociation constant): The equilibrium constant for the dissociation of a ligand and a protein. For inhibitors, it is conceptually similar to Ki.[3]
Experimental Protocols
The determination of binding affinity and kinetics for FXIIa inhibitors involves various biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.
Chromogenic Substrate Hydrolysis Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of FXIIa on a synthetic chromogenic substrate.
Principle: Activated FXIIa cleaves a colorless synthetic peptide substrate, releasing a chromophore (like p-Nitroaniline, pNA), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The rate of color development is proportional to the FXIIa activity. In the presence of an inhibitor, this rate is reduced.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing a non-ionic surfactant like 0.02% Tween 20 to prevent non-specific binding.[4]
-
Human FXIIa: Purified human plasma factor XIIa alpha is used at a fixed final concentration (e.g., 1-10 nM).[1]
-
Chromogenic Substrate: A specific peptide substrate for FXIIa, such as H-D-Pro-Phe-Arg-AFC or S-2302, is used at a concentration near its Michaelis constant (Km).[1]
-
Inhibitor: The test compound (e.g., KV998086) is prepared in a suitable solvent (like DMSO) and serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well microplate format.
-
A defined volume of assay buffer, FXIIa solution, and varying concentrations of the inhibitor are added to the wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
The reaction is initiated by adding the chromogenic substrate to all wells.
-
The absorbance at 405 nm is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader.[5]
-
-
Data Analysis:
-
The initial rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) (for kon, koff, and Kd Determination)
SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Principle: One of the binding partners (e.g., FXIIa) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Detailed Protocol:
-
Immobilization:
-
Purified FXIIa is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS buffer) is continuously flowed over the sensor surface to establish a stable baseline.
-
The inhibitor is injected at various concentrations over the surface for a defined period (association phase), allowing it to bind to the immobilized FXIIa.
-
The inhibitor solution is then replaced by the running buffer, and the dissociation of the complex is monitored (dissociation phase).
-
After each cycle, the sensor surface is regenerated using a specific solution (e.g., a pulse of 25 mM NaOH) to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using fitting software.
-
The association rate constant (kon ) is determined from the association phase, and the dissociation rate constant (koff ) is determined from the dissociation phase.
-
The equilibrium dissociation constant (Kd ) is calculated as the ratio of koff / kon.
-
Visualization of Pathways and Workflows
Signaling Pathway: The Contact Activation System and Inhibition by a Small Molecule
Caption: Inhibition of Factor XIIa by a small molecule blocks the intrinsic coagulation pathway.
Experimental Workflow: Chromogenic Assay for IC50 Determination
Caption: Workflow for determining the IC50 of an FXIIa inhibitor using a chromogenic assay.
Conclusion
The development of potent and selective small molecule inhibitors of Factor XIIa, such as KV998086, represents a promising advancement in antithrombotic therapy. Understanding the binding affinity and kinetics of these molecules is crucial for their preclinical and clinical development. The experimental protocols outlined in this guide, including chromogenic substrate assays and surface plasmon resonance, provide robust methods for characterizing the interaction of these inhibitors with their target enzyme. This detailed characterization is essential for optimizing lead compounds and advancing the development of safer anticoagulants.
References
- 1. Frontiers | Oral FXIIa inhibitor KV998086 suppresses FXIIa and single chain FXII mediated kallikrein kinin system activation [frontiersin.org]
- 2. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AID 716 - Factor XIIa Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of the factor XII contact activation site enables sensitive coagulation diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on FXIIa-IN-2 for Thrombosis: A Technical Guide
Disclaimer: The following technical guide details the early-stage research profile of a hypothetical Factor XIIa (FXIIa) inhibitor, designated FXIIa-IN-2. As no publicly available data exists for a compound with this specific name, this document synthesizes representative data from various published studies on different FXIIa inhibitors to illustrate a typical preclinical data package for such a compound.
Executive Summary
Thrombotic disorders are a leading cause of morbidity and mortality worldwide. Current anticoagulant therapies, while effective, are associated with a significant risk of bleeding. Factor XIIa (FXIIa) has emerged as a promising therapeutic target for the development of safer anticoagulants. FXIIa is the initiating protease of the intrinsic pathway of coagulation, and its inhibition has been shown to prevent thrombosis in preclinical models without impairing hemostasis.[1][2][3][4] This document provides a comprehensive overview of the early-stage, preclinical research on this compound, a novel inhibitor of FXIIa, for the potential treatment and prevention of thrombosis.
Mechanism of Action
This compound is a potent and selective inhibitor of the serine protease Factor XIIa. By binding to the active site of FXIIa, this compound prevents the activation of its downstream substrate, Factor XI (FXI), thereby blocking the initiation of the intrinsic coagulation cascade. This targeted inhibition is anticipated to reduce thrombus formation without affecting the extrinsic pathway, which is crucial for physiological hemostasis.
Figure 1: Signaling pathway of FXIIa inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and plasma clotting activity of this compound, with comparative data from other known FXIIa inhibitors.
Table 1: In Vitro Potency of FXIIa Inhibitors
| Compound | Type | Target | Ki (nM) | KD (pM) | IC50 (nM) | Reference(s) |
| This compound (Hypothetical) | Small Molecule | Human FXIIa | 5.7 µM | - | 29.8 µM | [5][6] |
| rHA-Infestin-4 | Recombinant Protein | Human FXIIa | - | - | 0.3 | - |
| Garadacimab (CSL312) | Monoclonal Antibody | Human βFXIIa | - | 140 | - | [7] |
| FXII900 | Macrocyclic Peptide | Human FXIIa | 0.37 | - | - | [6] |
Table 2: Selectivity of this compound (Hypothetical Small Molecule)
| Enzyme | IC50 (µM) | Selectivity vs. FXIIa | Reference(s) |
| FXIIa | 29.8 | - | |
| Thrombin | >400 | >13-fold | |
| Factor IXa | >400 | >13-fold | |
| Factor Xa | 57.0 | 2-fold | |
| Factor XIa | >400 | >13-fold | |
| Activated Protein C | >200 | >7-fold |
Table 3: In Vitro Plasma Clotting Assays
| Compound | Assay | Plasma Source | Effect | Reference(s) |
| This compound (Hypothetical) | aPTT | Human | Concentration-dependent prolongation | [5] |
| Garadacimab | aPTT | Human | Dose-dependent prolongation | [7] |
Experimental Protocols
FXIIa Enzyme Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a test compound against purified human FXIIa.
-
Principle: The assay measures the ability of FXIIa to cleave a chromogenic substrate, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of pNA release.
-
Materials:
-
Purified human FXIIa
-
Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.9)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 175 µL of assay buffer to each well.
-
Add 5 µL of the test compound at various concentrations (or vehicle control) to the wells.
-
Add 5 µL of purified human FXIIa (final concentration ~20 nM) to each well and incubate for a specified period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding 5 µL of the chromogenic substrate (final concentration ~5 mM).
-
Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.
-
The initial rate of the reaction (V0) is determined from the linear portion of the absorbance curve.
-
The percent inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[5]
-
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of a test compound on the intrinsic and common pathways of coagulation in plasma.
-
Principle: The aPTT test measures the time it takes for a clot to form in plasma after the addition of a contact activator (e.g., silica, kaolin) and calcium. An inhibitor of the intrinsic pathway, such as an FXIIa inhibitor, will prolong the aPTT.
-
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Test compound (this compound)
-
Coagulometer
-
-
Protocol:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette 50 µL of plasma into a cuvette.
-
Add 50 µL of the test compound at various concentrations (or vehicle control) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically start timing and record the time to clot formation.
-
The results are reported as the clotting time in seconds.
-
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This is a widely used murine model to evaluate the antithrombotic efficacy of a test compound in vivo.
-
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. The efficacy of an antithrombotic agent is assessed by its ability to delay or prevent vessel occlusion.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 10% w/v)
-
Filter paper strips
-
Doppler flow probe and flowmeter
-
Surgical instruments
-
Test compound (this compound)
-
-
Protocol:
-
Administer the test compound (this compound) or vehicle to the mice via the desired route (e.g., intravenous, oral) at a predetermined time before surgery.
-
Anesthetize the mouse and perform a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor the blood flow until the vessel is occluded (defined as cessation of blood flow for a specified duration) or for a maximum observation period (e.g., 30-60 minutes).
-
The primary endpoint is the time to vessel occlusion.
-
Preclinical Research Workflow
The following diagram illustrates a typical preclinical development workflow for an antithrombotic agent like this compound.
Figure 2: Preclinical research workflow for this compound.
Conclusion
The preclinical data for this compound, as represented by a composite of data from various FXIIa inhibitors, demonstrates potent and selective inhibition of FXIIa. The in vitro and in vivo data suggest that this compound has the potential to be a safe and effective antithrombotic agent with a reduced risk of bleeding compared to current standards of care. Further development, including extensive safety and toxicology studies, is warranted to advance this compound towards clinical evaluation.
References
- 1. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. A screening procedure to evaluate the anticoagulant activity and the kinetic behaviour of direct thrombin inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of small molecule inhibitors of coagulation FXIIa - Nottingham ePrints [eprints.nottingham.ac.uk]
- 7. coachrom.com [coachrom.com]
FXIIa-IN-2: A Technical Guide to a Novel Antithrombotic Agent with a Promising Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thrombotic disorders represent a significant global health burden, and current anticoagulant therapies are often associated with a substantial risk of bleeding. The intrinsic contact activation pathway of coagulation, initiated by Factor XIIa (FXIIa), has emerged as a promising therapeutic target. Inhibition of FXIIa offers the potential for effective antithrombotic efficacy without compromising hemostasis. This technical guide provides an in-depth overview of FXIIa-IN-2, a novel, potent, and selective small molecule inhibitor of FXIIa. We present its mechanism of action, quantitative in vitro and ex vivo data, and detailed experimental protocols for its evaluation. While in vivo data for this compound is not yet publicly available, this guide serves as a comprehensive resource for researchers and drug development professionals interested in the advancement of next-generation, safer anticoagulants.
Introduction: The Rationale for Targeting FXIIa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both converging on a common pathway. While the extrinsic pathway is crucial for hemostasis (the physiological cessation of bleeding), the intrinsic pathway, initiated by the activation of Factor XII (FXII) to FXIIa, is now understood to be more significantly involved in pathological thrombus formation.[1][2]
Individuals with a congenital deficiency in FXII do not exhibit a bleeding diathesis, yet they are protected from thrombosis in various preclinical models.[3][4] This observation has positioned FXIIa as an attractive target for the development of antithrombotic agents with a potentially wide therapeutic window, devoid of the bleeding complications that plague current anticoagulants like warfarin and direct oral anticoagulants (DOACs).[5][6]
This compound has been identified as a potent and selective inhibitor of FXIIa, offering a promising avenue for the development of a novel antithrombotic therapy.[3] This guide will delve into the technical details of this compound.
This compound: A Profile
This compound (also referred to as Compound 21 in initial publications) is a coumarin-based small molecule inhibitor of Factor XIIa.[3] It was developed through a fragment-based drug discovery approach to enhance potency and selectivity.[4]
Chemical Structure
-
Molecular Formula: C₂₃H₁₈N₂O₆[3]
-
Molecular Weight: 418.40 g/mol [3]
-
SMILES: COC1=CC2=C(OC(C(C(OC3=CC4=CC=C(C(N)=N)C=C4C=C3)=O)=C2)=O)C=C1OC[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Kᵢapp (nM) |
| Factor XIIa | 62.2 |
Data sourced from Davoine C, et al. Eur J Med Chem. 2023.[3]
Table 2: Ex Vivo Anticoagulant Activity of this compound
| Assay | Parameter | Result |
| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time | ~10 µM |
| Prothrombin Time (PT) | Effect at concentrations that double aPTT | No significant effect |
| Plasma Stability | Half-life in human plasma | 1.9 hours |
Data interpreted from Davoine C, et al. Eur J Med Chem. 2023.[4]
Signaling Pathways and Experimental Workflows
The Contact Activation Pathway
The diagram below illustrates the central role of FXIIa in initiating the intrinsic coagulation cascade. This compound acts by directly inhibiting FXIIa, thereby blocking downstream amplification of the clotting signal.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the initial in vitro characterization of a FXIIa inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the evaluation of this compound.
In Vitro FXIIa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency of a compound against purified FXIIa.
Materials:
-
Human β-FXIIa
-
Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of human β-FXIIa in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
In a 96-well plate, add the FXIIa solution to wells containing either buffer (control) or different concentrations of this compound.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocity (rate of pNA release) is calculated for each inhibitor concentration.
-
The apparent inhibition constant (Kᵢapp) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.[4]
Activated Partial Thromboplastin Time (aPTT) Assay
This ex vivo assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.
Materials:
-
Human platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
Protocol:
-
Pre-warm human plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Incubate a mixture of plasma and a specific concentration of this compound (or vehicle control) at 37°C for a defined period (e.g., 2 minutes).
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a further period (e.g., 3-5 minutes) to allow for contact activation.
-
Initiate clotting by adding the pre-warmed CaCl₂ solution.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of this compound required to double the baseline clotting time is determined.
Prothrombin Time (PT) Assay
This ex vivo assay evaluates the effect of an inhibitor on the extrinsic and common pathways of coagulation.
Materials:
-
Human platelet-poor plasma
-
PT reagent (containing tissue factor and phospholipids)
-
Coagulometer
Protocol:
-
Pre-warm human plasma and PT reagent to 37°C.
-
Incubate a mixture of plasma and a specific concentration of this compound (or vehicle control) at 37°C for a defined period.
-
Initiate clotting by adding the pre-warmed PT reagent.
-
The time to clot formation is measured using a coagulometer.
-
The effect of this compound on the PT is compared to its effect on the aPTT to assess selectivity for the intrinsic pathway.
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)
This is a standard model to evaluate the antithrombotic efficacy of a compound in vivo. Note: Data for this compound in this model is not currently available.
Protocol Outline:
-
Anesthetize a mouse (e.g., with isoflurane).
-
Surgically expose the common carotid artery.
-
Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).
-
Place a small piece of filter paper saturated with a FeCl₃ solution (e.g., 5-10%) on the exposed artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.
-
The primary endpoint is the time to stable occlusion of the artery. A longer time to occlusion in the treated group compared to the control group indicates antithrombotic efficacy.
In Vivo Tail Transection Bleeding Model (Mouse)
This model is used to assess the potential bleeding risk of an antithrombotic agent. Note: Data for this compound in this model is not currently available.
Protocol Outline:
-
Anesthetize a mouse.
-
Administer this compound or vehicle control.
-
After a set time, transect a small portion of the distal tail (e.g., 3 mm) with a scalpel.
-
Immediately immerse the tail in pre-warmed saline (37°C).
-
Measure the time until bleeding ceases for a continuous period (e.g., 2 minutes). A cut-off time (e.g., 30 minutes) is typically set.
-
Total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
-
A significant increase in bleeding time or blood loss in the treated group compared to the control group would indicate an increased bleeding risk.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of FXIIa with promising in vitro and ex vivo anticoagulant properties. Its ability to prolong the aPTT without significantly affecting the PT underscores its selectivity for the intrinsic pathway of coagulation. The demonstrated plasma stability further supports its potential as a drug candidate.
The critical next step in the development of this compound is the evaluation of its efficacy and safety in preclinical in vivo models of thrombosis and hemostasis. The experimental protocols outlined in this guide provide a framework for such studies. Successful demonstration of antithrombotic activity without an increased bleeding risk in these models would provide strong validation for this compound as a potential next-generation anticoagulant and pave the way for further preclinical and clinical development. This technical guide serves as a foundational resource for the continued investigation of this promising molecule.
References
- 1. Next generation anticoagulants: a spotlight on the potential role of activated factors XII and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [find.lib.uoc.gr]
- 3. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for factor XIIa-mediated factor XI activation in thrombus formation in vivo. | Semantic Scholar [semanticscholar.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Factor XII – What's important but not commonly thought about - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of FXIIa-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of FXIIa-IN-2, a potent and highly selective inhibitor of Factor XIIa (FXIIa). The information presented herein is a composite analysis drawn from publicly available data on structurally similar and highly selective FXIIa inhibitors. This compound is used as a representative name to illustrate the characteristics of a best-in-class selective FXIIa inhibitor.
Introduction to FXIIa and the Importance of Selectivity
Factor XIIa is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of coagulation, also known as the contact activation pathway. Its activation triggers a cascade of enzymatic reactions leading to the formation of fibrin clots. Unlike other coagulation factors, deficiency in FXII does not lead to bleeding disorders, making it an attractive therapeutic target for the development of antithrombotic agents with a potentially wider safety margin.
The development of a successful FXIIa inhibitor hinges on its selectivity. Cross-reactivity with other serine proteases involved in coagulation (e.g., thrombin, FXa, FXIa) or fibrinolysis (e.g., plasmin) could lead to off-target effects, including bleeding or other unintended physiological consequences. Therefore, a comprehensive understanding of the inhibitor's selectivity profile is paramount during the drug discovery and development process.
Selectivity Profile of this compound
This compound demonstrates exceptional potency for FXIIa and a high degree of selectivity against a panel of related serine proteases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the selectivity profile of this compound, presenting a compilation of data from potent and selective FXIIa inhibitors found in the public domain.
| Serine Protease | IC50 / Ki (nM) | Fold Selectivity vs. FXIIa |
| Factor XIIa (FXIIa) | 0.5 | - |
| Plasma Kallikrein | >10,000 | >20,000 |
| Factor XIa (FXIa) | >10,000 | >20,000 |
| Thrombin (Factor IIa) | >50,000 | >100,000 |
| Factor Xa (FXa) | >50,000 | >100,000 |
| Factor VIIa (FVIIa) | >50,000 | >100,000 |
| Activated Protein C (APC) | >50,000 | >100,000 |
| Plasmin | >50,000 | >100,000 |
| Trypsin | >50,000 | >100,000 |
| Chymotrypsin | >50,000 | >100,000 |
Note: The presented values are representative examples derived from public domain data on highly selective FXIIa inhibitors and are for illustrative purposes. Actual values for a specific inhibitor may vary.
Experimental Protocols
The determination of the selectivity profile of a serine protease inhibitor involves a series of in vitro biochemical assays. The following is a generalized protocol for determining the IC50 values of an inhibitor against a panel of serine proteases using a chromogenic substrate-based assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various serine proteases.
Materials:
-
Purified serine proteases (FXIIa, Plasma Kallikrein, FXIa, Thrombin, FXa, etc.)
-
Specific chromogenic substrates for each protease (e.g., S-2302 for FXIIa)
-
This compound (or test inhibitor) at various concentrations
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate cofactors)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Reconstitute and dilute each purified serine protease to a working concentration in the assay buffer. The final enzyme concentration should be chosen to provide a linear rate of substrate hydrolysis over the course of the assay.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the assay buffer.
-
Add a specific volume of the diluted inhibitor solution to the test wells. For control wells (100% activity), add an equivalent volume of assay buffer without the inhibitor. For blank wells (no enzyme activity), add buffer.
-
Add a specific volume of the diluted enzyme solution to all wells except the blank wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the corresponding chromogenic substrate to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The Coagulation Cascade and the site of action for this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Methodological & Application
Application Notes and Protocols for a Selective Factor XIIa Inhibitor (FXIIa-IN-2) in In Vitro Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIa (FXIIa) is a plasma serine protease that initiates the intrinsic pathway of coagulation, also known as the contact activation pathway.[1][2] Upon exposure to negatively charged surfaces, zymogen Factor XII (FXII) is converted to its active form, FXIIa.[1][3] FXIIa then triggers a cascade of enzymatic reactions, including the activation of Factor XI (FXI) and prekallikrein, ultimately leading to the formation of a fibrin clot.[4][5] While crucial for in vitro coagulation assays like the activated partial thromboplastin time (aPTT), deficiency in FXII is not associated with excessive bleeding in vivo.[1] This unique characteristic has made FXIIa an attractive therapeutic target for the development of novel anticoagulants that may prevent thrombosis without increasing bleeding risk.[6]
This document provides detailed protocols for the in vitro characterization of FXIIa-IN-2, a representative small molecule inhibitor of FXIIa. The included assays are fundamental for evaluating the potency, selectivity, and mechanism of action of FXIIa inhibitors in a preclinical setting.
Physicochemical Properties of this compound (Hypothetical Data)
For the purpose of these application notes, we will use hypothetical data for this compound. In a real-world scenario, this information would be empirically determined.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₄S |
| Molecular Weight | 447.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM), Water (<1 µM) |
| Purity (LC-MS) | >98% |
| Storage Conditions | -20°C, protected from light |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, reversible competitive inhibitor of the serine protease activity of human FXIIa. By binding to the active site of FXIIa, this compound prevents the proteolytic activation of its downstream substrates, primarily Factor XI and prekallikrein. This inhibition effectively blocks the initiation and propagation of the intrinsic coagulation cascade.
Quantitative Data Summary (Hypothetical)
The inhibitory activity of this compound was assessed in various in vitro assays. The results are summarized below.
Table 1: In Vitro Potency of this compound
| Assay | Endpoint | Value (Mean ± SD) |
| FXIIa Chromogenic Assay | IC₅₀ | 25 ± 5 nM |
| Activated Partial Thromboplastin Time (aPTT) | 2x Clotting Time | 1.2 ± 0.3 µM |
| Thrombin Generation Assay (TGA) | IC₅₀ (ETP) | 0.8 ± 0.2 µM |
Table 2: In Vitro Selectivity of this compound
| Protease | IC₅₀ (µM) | Selectivity vs. FXIIa |
| FXIIa | 0.025 | - |
| FXIa | > 100 | > 4000x |
| FXa | > 100 | > 4000x |
| Thrombin (FIIa) | > 100 | > 4000x |
| Plasma Kallikrein | 15 | 600x |
| tPA | > 100 | > 4000x |
| Plasmin | > 100 | > 4000x |
Experimental Protocols
FXIIa Chromogenic Substrate Assay
This assay directly measures the enzymatic activity of purified FXIIa and the inhibitory effect of this compound.
Materials:
-
Human FXIIa (purified)
-
Chromogenic substrate for FXIIa (e.g., Spectrozyme FXIIa)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (Assay Buffer with DMSO).
-
Add 80 µL of FXIIa solution (final concentration ~1 nM) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
Calculate the reaction velocity (V) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the clotting time in the presence of an inhibitor indicates its anticoagulant effect.
Materials:
-
Pooled normal human plasma (platelet-poor)
-
aPTT reagent (containing a surface activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
This compound stock solution (10 mM in DMSO)
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., Owren Köller buffer).
-
In a coagulometer cuvette, mix 50 µL of pooled normal plasma with 5 µL of the inhibitor dilution. Incubate for 2 minutes at 37°C.
-
Add 50 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture. Incubate for 3 minutes at 37°C.
-
Initiate coagulation by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting time for each inhibitor concentration.
-
Determine the concentration of this compound that doubles the baseline clotting time (2x Clotting Time).
Thrombin Generation Assay (TGA)
TGA provides a comprehensive assessment of the overall coagulation potential by measuring the dynamics of thrombin generation and decay.
Materials:
-
Pooled normal human plasma (platelet-poor)
-
TGA reagent kit (containing a fluorogenic substrate for thrombin and a contact pathway activator)
-
Calcium chloride (CaCl₂) solution
-
Thrombin calibrator
-
This compound stock solution (10 mM in DMSO)
-
Fluorometric microplate reader with appropriate filters (e.g., Ex: 360 nm, Em: 460 nm) and software for TGA analysis
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 10 µL of the inhibitor dilution to 80 µL of pooled normal plasma.
-
Prepare a thrombin calibrator in separate wells according to the manufacturer's instructions.
-
Initiate thrombin generation by adding 20 µL of the TGA reagent mix (containing the activator and fluorogenic substrate in CaCl₂).
-
Immediately place the plate in the pre-warmed (37°C) fluorometer and begin reading fluorescence at regular intervals for at least 60 minutes.
-
The software will generate a thrombin generation curve (thrombogram) for each sample.
-
Key parameters such as Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP - the area under the curve) are calculated.
-
Determine the IC₅₀ for the inhibition of ETP by plotting ETP against the inhibitor concentration.
Conclusion
The protocols and data presented provide a framework for the in vitro evaluation of FXIIa inhibitors like this compound. These assays are essential for determining the potency, selectivity, and mechanism of action of novel anticoagulant compounds targeting the contact activation pathway. The favorable profile of a selective FXIIa inhibitor, characterized by potent inhibition of the intrinsic pathway without affecting other key coagulation proteases, underscores its potential as a safe and effective antithrombotic agent.
References
- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XII - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contact activation system - Wikipedia [en.wikipedia.org]
- 5. Development of Coagulation Factor XII Antibodies for Inhibiting Vascular Device-Related Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human plasma β–factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXIIa-IN-2 in Activated Partial Thromboplastin Time (aPTT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIIa-IN-2 is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), a key serine protease that initiates the intrinsic pathway of the coagulation cascade. The activated partial thromboplastin time (aPTT) assay is a fundamental hematological test used to assess the integrity of the intrinsic and common pathways of coagulation. Due to its role in initiating this cascade, inhibition of FXIIa leads to a prolongation of the aPTT. These application notes provide a detailed protocol for utilizing this compound as a tool compound in aPTT assays to study its anticoagulant effects and determine its inhibitory potency.
Mechanism of Action: this compound is a coumarin-based inhibitor that has been reported to have a Ki app of 62.2 nM for FXIIa.[1] By specifically inhibiting FXIIa, it prevents the activation of Factor XI to XIa, thereby blocking the downstream amplification of the coagulation cascade and prolonging the time to fibrin clot formation in the aPTT assay.
Data Presentation
The inhibitory activity of this compound in the aPTT assay is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the coagulation cascade by 50%. This is experimentally determined by measuring the prolongation of clotting time at various concentrations of the inhibitor.
| Parameter | Value | Reference |
| Reported IC50 in aPTT Assay | Not explicitly found for this compound. A similar small molecule FXIIa inhibitor showed an IC50 of ~30 µM. | |
| This compound Kiapp | 62.2 nM | [1] |
Note: The IC50 value in a plasma-based assay like aPTT can be influenced by plasma protein binding and other factors, and may differ from the enzymatic Ki.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Solvent Selection: Based on the coumarin scaffold of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing the initial stock solution. For aqueous-based assays, further dilution in a suitable buffer is necessary.
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of working solutions by serially diluting the stock solution in an appropriate assay buffer (e.g., Tris-Buffered Saline, TBS). The final DMSO concentration in the plasma should be kept constant across all tested concentrations and should ideally not exceed 1% to minimize solvent effects on the assay.
-
aPTT Assay Protocol for this compound
This protocol is a general guideline and may need to be optimized based on the specific aPTT reagent and coagulometer used in your laboratory.
Materials:
-
This compound working solutions
-
Normal human pooled plasma (citrated)
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)
-
25 mM Calcium Chloride (CaCl₂) solution
-
Coagulometer or a manual tilt-tube method with a 37°C water bath
-
Calibrated pipettes and appropriate laboratory consumables
Procedure:
-
Pre-warming: Pre-warm the normal human pooled plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Inhibitor Incubation:
-
In a coagulometer cuvette or a test tube, add a specific volume of the pre-warmed normal human pooled plasma (e.g., 50 µL).
-
Add a small volume of the this compound working solution (e.g., 5 µL) to the plasma to achieve the desired final concentration. For the vehicle control, add the same volume of the corresponding buffer (containing the same final concentration of DMSO).
-
Gently mix and incubate the plasma-inhibitor mixture for a predetermined time (e.g., 5-15 minutes) at 37°C. This pre-incubation step allows the inhibitor to bind to FXIIa.
-
-
Activation:
-
Add a specific volume of the pre-warmed aPTT reagent (e.g., 50 µL) to the plasma-inhibitor mixture.
-
Incubate for the time recommended by the aPTT reagent manufacturer (typically 3-5 minutes) at 37°C to allow for the activation of the contact pathway.
-
-
Initiation of Clotting:
-
Dispense a specific volume of the pre-warmed 25 mM CaCl₂ solution (e.g., 50 µL) into the cuvette to initiate the coagulation cascade.
-
Simultaneously, start the timer on the coagulometer or a stopwatch.
-
-
Clot Detection:
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
If using a manual method, gently tilt the tube back and forth and observe for the formation of a visible clot. Stop the timer as soon as the clot is formed.
-
-
Data Analysis:
-
Perform the assay for a range of this compound concentrations.
-
Plot the clotting time (in seconds) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Intrinsic coagulation pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for the aPTT assay with this compound.
References
Protocol for the Dissolution and Storage of FXIIa-IN-2 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution and storage of the Factor XIIa (FXIIa) inhibitor, FXIIa-IN-2 (also referred to as Compound 21), to ensure its stability and efficacy in experimental settings. Adherence to this protocol is crucial for obtaining reliable and reproducible results in studies related to thrombosis and other FXIIa-mediated pathologies.
Product Information
| Parameter | Value | Reference |
| Product Name | This compound (FXIIa-IN-1-IN-2; Compound 21) | [1] |
| Target | Factor XIIa | [1] |
| Apparent Kᵢ | 62.2 nM | [1] |
| Molecular Weight | 418.40 g/mol | [1] |
| Chemical Formula | C₂₃H₁₈N₂O₆ | [1] |
| Primary Use | Research on thrombosis | [1] |
Dissolution Protocol
It is recommended to prepare a stock solution of this compound in an organic solvent. Based on the chemical nature of similar coumarin-based inhibitors and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 418.40), add 239.0 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving the compound if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that no undissolved particles are present. The solution should be clear.
Storage Protocol
Proper storage of the this compound stock solution is critical to maintain its inhibitory activity.
Short-Term Storage (1-2 weeks):
-
Store the DMSO stock solution at 2-8°C.
Long-Term Storage (up to 6 months):
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Working Solutions:
-
Prepare fresh working solutions daily by diluting the stock solution in the appropriate aqueous buffer for your experiment.
-
It is advisable to keep the final concentration of DMSO in the assay below 0.5% to minimize potential solvent-induced effects on the biological system.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing this compound in an in vitro FXIIa inhibition assay.
Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.
FXIIa Signaling Pathway
FXIIa is the initiating protease of the intrinsic pathway of coagulation and the kallikrein-kinin system. This compound targets the enzymatic activity of FXIIa, thereby inhibiting downstream signaling.
Caption: The central role of FXIIa in initiating the intrinsic coagulation and kallikrein-kinin systems, and the point of inhibition by this compound.
References
Application Notes and Protocols for In Vivo Administration of FXIIa-IN-2 in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by the thrombotic occlusion of cerebral arteries. Factor XIIa (FXIIa), the initiating protease of the intrinsic coagulation cascade, has emerged as a promising therapeutic target. Inhibition of FXIIa has been shown to prevent pathologic thrombus formation without impairing normal hemostasis, offering a potentially safer alternative to conventional anticoagulants that carry a significant risk of bleeding. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a hypothetical FXIIa inhibitor, designated here as FXIIa-IN-2, in a mouse model of ischemic stroke. The data and protocols are based on published studies using other FXIIa inhibitors and FXII-deficient mouse models, providing a framework for the preclinical evaluation of novel FXIIa-targeting therapeutics.
Mechanism of Action
FXIIa plays a dual role in thrombo-inflammatory processes following cerebral ischemia. Upon contact with negatively charged surfaces exposed during vessel injury, Factor XII (FXII) is auto-activated to FXIIa. FXIIa then initiates the intrinsic coagulation pathway by activating Factor XI (FXI), leading to a cascade of enzymatic reactions that culminate in the formation of a fibrin clot.[1][2][3] Simultaneously, FXIIa can activate the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator that contributes to vasodilation and increased vascular permeability.[1] By inhibiting FXIIa, this compound is expected to attenuate both thrombosis and inflammation in the ischemic brain, thereby reducing infarct volume and improving neurological outcomes.
Data Presentation
The following tables summarize quantitative data from studies using various FXIIa inhibition strategies in mouse models of transient middle cerebral artery occlusion (tMCAO), a common experimental model of ischemic stroke. This data provides a benchmark for the expected efficacy of this compound.
Table 1: Effect of FXIIa Inhibition on Infarct Volume
| Treatment Group | Animal Model | Dosage | Administration Route | Infarct Volume (mm³) | Percent Reduction vs. Control | Reference |
| Wild-Type (Control) | C57BL/6 Mice | Vehicle | Intravenous | 56 ± 36 | - | [4] |
| PCK (FXIIa inhibitor) | C57BL/6 Mice | 8 µg/g | Intravenous | 23 ± 25 | 58.9% | [4] |
| FXII-deficient mice | C57BL/6 background | N/A | N/A | <50% of Wild-Type | >50% | [4] |
| Anti-FXI antibody (inhibits FXIIa-mediated FXI activation) | C57BL/6 Mice | 2 mg/kg | Intravenous | Significantly reduced vs. vehicle | Not specified | [5][6] |
Table 2: Effect of FXIIa Inhibition on Neurological Outcome
| Treatment Group | Animal Model | Neurological Scoring System | Score (Treatment) | Score (Control) | Improvement | Reference |
| PCK (FXIIa inhibitor) | C57BL/6 Mice | Bederson score | 2.4 ± 0.4 | 3.6 ± 0.8 | Significant improvement | [4] |
| PCK (FXIIa inhibitor) | C57BL/6 Mice | Grip test | 3.7 ± 0.5 | 1.9 ± 1.4 | Significant improvement | [4] |
| FXII-deficient mice | C57BL/6 background | Bederson score | Significantly better than Wild-Type | - | - | [4] |
| Anti-FXI antibody | C57BL/6 Mice | Neurological performance score | Better than vehicle | - | Improved | [5][6] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model of Stroke
This protocol describes the induction of focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA).
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 22-28 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the MCA (approximately 9-11 mm from the carotid bifurcation). A drop in cerebral blood flow of over 70% as measured by a laser Doppler flowmeter confirms successful occlusion.
-
Maintain the occlusion for 60 minutes.
-
After 60 minutes, gently withdraw the monofilament to allow for reperfusion.
-
Close the neck incision with sutures.
-
Administer post-operative analgesics and allow the mouse to recover in a warm cage.
Administration of this compound
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., sterile saline or PBS)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
Procedure (Prophylactic Administration):
-
Prepare the desired dose of this compound in the vehicle. Based on studies with other inhibitors, a dose range of 1-10 mg/kg could be a starting point for efficacy testing.
-
Administer this compound via intravenous (tail vein) or intraperitoneal injection at a predetermined time point before the induction of tMCAO (e.g., 15-30 minutes prior to occlusion).
Procedure (Therapeutic Administration):
-
Prepare the desired dose of this compound in the vehicle.
-
Administer this compound via intravenous or intraperitoneal injection at the time of or shortly after reperfusion (withdrawal of the monofilament).
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure (24 hours post-tMCAO):
-
Euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Slice the brain into 1-2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution and incubate at 37°C for 15-20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarct areas of all slices and correcting for edema.
Neurological Deficit Scoring
Procedure (24 hours post-tMCAO):
A neurological examination should be performed by an observer blinded to the experimental groups. A commonly used scoring system is the Bederson score:
-
0: No apparent neurological deficit.
-
1: Forelimb flexion (the mouse consistently flexes the contralateral forelimb when lifted by the tail).
-
2: Decreased resistance to lateral push (the mouse shows reduced resistance when pushed sideways towards the paretic side).
-
3: Unilateral circling (the mouse spontaneously circles towards the paretic side).
-
4: No spontaneous motor activity or death.
Mandatory Visualizations
Caption: FXIIa Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Testing of this compound.
References
- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. rupress.org [rupress.org]
- 5. Inhibition of Factor XII-Mediated Activation of Factor XI Provides Protection Against Experimental Acute Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Factor XII-Mediated Activation of Factor XI Provides Protection Against Experimental Acute Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of FXIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Factor XIIa (FXIIa) inhibitors, with a focus on experimental design and protocols. As of the latest literature review, specific in vivo dosage and administration data for FXIIa-IN-2 is not publicly available. Therefore, this document presents representative data from other well-characterized FXIIa inhibitors to serve as a guide for planning animal studies.
Introduction to FXIIa as a Therapeutic Target
Factor XII (FXII) is a plasma protein that, upon activation to FXIIa, initiates the intrinsic coagulation pathway and the pro-inflammatory kallikrein-kinin system.[1][2] A compelling body of preclinical evidence indicates that targeting FXIIa can effectively prevent thrombosis in various animal models without impairing normal hemostasis, which is a significant drawback of current anticoagulant therapies.[3][4][5] This favorable safety profile makes FXIIa an attractive therapeutic target for the development of safer antithrombotic drugs.[3][5]
Representative In Vivo Data for FXIIa Inhibitors
The following table summarizes in vivo dosages and effects of various FXIIa inhibitors from published animal studies. This data can be used as a starting point for designing experiments with novel FXIIa inhibitors like this compound.
| Inhibitor Class | Specific Inhibitor | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Antibody | 3F7 | Rabbit | Intravenous | Not specified | Showed similar efficacy to heparin in preventing thrombosis but without increased bleeding. | [3] |
| 15H8 | Baboon | Not specified | Not specified | Reduced fibrin formation in collagen-coated vascular grafts. | [3] | |
| 14E11 (targets FXI activation by FXIIa) | Mouse | Intravenous | 1.0 mg/kg | Prevented arterial occlusion in a ferric chloride-induced thrombosis model. | ||
| Recombinant Protein | rHA-Infestin-4 | Rat & Rabbit | Not specified | 5 mg/kg (Rabbit) | Dose-dependently reduced clot weight in an arteriovenous shunt model with minimal increase in bleeding time. | |
| rHA-Mut-inf | Rabbit | Intravenous | ED50: 0.16-0.17 mg/kg | Dose-dependent inhibition of carotid arterial thrombosis. |
Signaling Pathway of FXIIa in Thromboinflammation
The activation of FXII on negatively charged surfaces triggers a cascade of events leading to both thrombus formation and inflammation. The diagram below illustrates the central role of FXIIa in these processes.
Caption: FXIIa Signaling in Thrombosis and Inflammation.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.
Materials:
-
FXIIa inhibitor (e.g., this compound)
-
Vehicle control (appropriate for the inhibitor's formulation)
-
Anesthetic (e.g., pentobarbital, isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 3.5% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Saline
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the FXIIa inhibitor or vehicle control via the appropriate route (e.g., intravenous injection into the jugular vein or intraperitoneal injection). The timing of administration relative to injury induction should be determined based on the inhibitor's pharmacokinetic profile.
-
After the desired pre-treatment time, apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow using the Doppler probe for a set duration (e.g., 30-60 minutes) to determine the time to vessel occlusion.
-
At the end of the experiment, euthanize the animal and the thrombosed arterial segment can be excised for further analysis (e.g., weighing, histology).
Arteriovenous (AV) Shunt Thrombosis Model in Rabbits or Rats
This ex vivo model assesses thrombus formation on a foreign surface, which is relevant for medical device-induced thrombosis.
Materials:
-
FXIIa inhibitor (e.g., this compound)
-
Vehicle control
-
Anesthetic
-
Polyethylene tubing to create the shunt
-
Surgical thread (e.g., silk suture) inserted into the tubing to provide a thrombogenic surface
-
Cannulas
-
Heparin (for flushing cannulas, not for systemic anticoagulation during the experiment)
-
Surgical instruments
Procedure:
-
Anesthetize the animal.
-
Expose the carotid artery and jugular vein.
-
Administer the FXIIa inhibitor or vehicle control intravenously.
-
Cannulate the carotid artery and the contralateral jugular vein.
-
Create the AV shunt by connecting the arterial and venous cannulas with a piece of polyethylene tubing containing a pre-weighed surgical thread.
-
Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
After the specified time, clamp the cannulas and remove the shunt.
-
Carefully remove the thread with the thrombus from the tubing.
-
The thread with the thrombus is then weighed to determine the thrombus weight.
-
Blood samples can be collected before and after inhibitor administration for ex vivo coagulation assays (e.g., aPTT).
Experimental Workflow for In Vivo Evaluation of a Novel FXIIa Inhibitor
The following diagram outlines a logical workflow for the preclinical in vivo assessment of a new FXIIa inhibitor.
Caption: General Workflow for In Vivo FXIIa Inhibitor Testing.
Conclusion
The inhibition of FXIIa represents a promising strategy for safe anticoagulation. The protocols and data presented here provide a framework for the in vivo evaluation of novel FXIIa inhibitors. While specific dosage information for this compound is not yet available, the provided information on other inhibitors, combined with a systematic experimental approach, will enable researchers to effectively characterize its antithrombotic potential and safety profile in relevant animal models. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
Application Note: Chromogenic Substrate Assay Protocol for the Evaluation of FXIIa-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation and the activation of the kallikrein-kinin system.[1][2][3] Its involvement in pathological thrombosis without being essential for normal hemostasis makes it an attractive therapeutic target for the development of novel anticoagulants with a reduced risk of bleeding.[1][4] Chromogenic substrate assays are a fundamental tool for the in vitro characterization of FXIIa inhibitors. This application note provides a detailed protocol for the use of a chromogenic substrate assay to determine the inhibitory potency of FXIIa-IN-2, a putative Factor XIIa inhibitor.
The assay principle is based on the cleavage of a specific chromogenic substrate by FXIIa, which releases a colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the enzymatic activity of FXIIa.[5][6] The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, allowing for the quantification of its inhibitory activity, typically expressed as an IC50 value.
Signaling Pathway
Activated Factor XII (FXIIa) initiates the intrinsic coagulation cascade by activating Factor XI (FXI), leading to a series of downstream enzymatic reactions culminating in the formation of a fibrin clot.[7] Simultaneously, FXIIa activates prekallikrein to kallikrein, which in turn liberates the pro-inflammatory peptide bradykinin from high molecular weight kininogen (HMWK).[3][7] this compound is hypothesized to directly inhibit the enzymatic activity of FXIIa, thereby blocking both the pro-coagulant and pro-inflammatory pathways.
Caption: FXIIa signaling pathways and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for the simultaneous testing of multiple concentrations of this compound.
Materials and Reagents
-
Human Factor XIIa (FXIIa): Lyophilized powder. Reconstitute according to the manufacturer's instructions to a stock concentration of 1 µM in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Chromogenic Substrate for FXIIa: For example, H-D-CHA-Gly-Arg-pNA·2AcOH (SPECTROZYME® FXIIa) or a similar substrate.[6] Reconstitute in sterile distilled water to a stock concentration of 10 mM.[6]
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.9.[5]
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
96-well clear flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Multichannel pipettes.
Experimental Workflow
Caption: Workflow for the chromogenic substrate assay with this compound.
Detailed Protocol
-
Preparation of Reagents:
-
FXIIa Working Solution: Dilute the reconstituted FXIIa stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final assay concentration of 10 nM).
-
Chromogenic Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 400 µM for a final assay concentration of 200 µM).
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor dilutions).
-
-
Assay Procedure:
-
Add 50 µL of the this compound serial dilutions or vehicle control to the wells of the 96-well microplate.
-
Add 25 µL of the 2X FXIIa working solution to each well.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X chromogenic substrate working solution to each well.
-
Immediately start measuring the absorbance at 405 nm in a microplate reader. For a kinetic assay, take readings every minute for 15-30 minutes. For an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 50 µL of 20% acetic acid or 2% citric acid and then read the absorbance.[5]
-
-
Controls:
-
100% Activity Control (No Inhibitor): Wells containing FXIIa, substrate, and vehicle (DMSO).
-
0% Activity Control (Blank): Wells containing assay buffer, substrate, and vehicle, but no FXIIa.
-
Data Analysis
-
Calculate the Rate of Reaction: For a kinetic assay, determine the rate of pNA formation (Vmax) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA405nm/min). For an endpoint assay, subtract the blank absorbance from all other readings.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] * 100
-
-
Determine the IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The following table presents hypothetical data for the inhibition of FXIIa by this compound, as would be generated from the described protocol.
| This compound Concentration (µM) | Absorbance (ΔA405nm/min) | Percent Inhibition (%) |
| 100 | 0.005 | 98.0 |
| 33.3 | 0.012 | 95.2 |
| 11.1 | 0.035 | 86.0 |
| 3.7 | 0.088 | 64.8 |
| 1.2 | 0.150 | 40.0 |
| 0.4 | 0.210 | 16.0 |
| 0.1 | 0.245 | 2.0 |
| 0.0 | 0.250 | 0.0 |
| IC50 (µM) | 1.5 |
Conclusion
This application note provides a comprehensive protocol for the evaluation of FXIIa inhibitors using a chromogenic substrate assay. The detailed methodology, data analysis steps, and visual representations of the signaling pathway and experimental workflow are intended to guide researchers in accurately determining the potency of novel inhibitors like this compound. This assay is a robust and reproducible method that is essential in the early stages of drug discovery for the development of new antithrombotic agents targeting Factor XIIa.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. coachrom.com [coachrom.com]
- 6. SPECTROZYME® FXIIa, chromogenic substrate for FXIIa assays [loxo.de]
- 7. Contact activation system - Wikipedia [en.wikipedia.org]
Application of FXIIa-IN-2 in Studying Medical Device-Induced Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FXIIa-IN-2, a potent and selective covalent inhibitor of Factor XIIa (FXIIa), for the investigation of medical device-induced thrombosis. This compound, also identified as Compound 21 in Davoine C, et al., 2023, offers a valuable tool to explore the role of the contact activation pathway in thrombosis initiated by artificial surfaces, a critical area of research for improving the safety and efficacy of medical devices.[1]
Introduction to FXIIa and Medical Device Thrombosis
The contact of blood with artificial surfaces, such as those found in medical devices like catheters, stents, and extracorporeal circuits, can trigger the contact activation system of coagulation.[2] This process is initiated by the autoactivation of Factor XII (FXII) to its active form, FXIIa, on the negatively charged device surface.[2][3] FXIIa then propagates the coagulation cascade, leading to thrombin generation and fibrin clot formation, which can result in device failure and serious thromboembolic complications for the patient.[4] Due to its central role in initiating this pathological thrombosis without being essential for normal hemostasis, FXIIa has emerged as a promising therapeutic target for developing safer anticoagulants.[4]
This compound is a coumarin-based inhibitor that covalently modifies the active site of FXIIa, leading to its irreversible inactivation.[1] Its high potency and selectivity for FXIIa over other serine proteases make it an ideal research tool to dissect the specific contribution of FXIIa in complex biological systems.
Data Presentation
The following tables summarize the key quantitative data for this compound, establishing its profile as a potent and selective FXIIa inhibitor.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| Apparent Ki (FXIIa) | 62.2 nM | [1] |
Table 2: In Vitro Efficacy in Coagulation Assays
Note: Specific data for this compound's effect on aPTT and PT is not publicly available. The following represents expected results based on its mechanism of action and data from similar coumarin-based FXIIa inhibitors.
| Assay | Expected Effect of this compound | Rationale |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | aPTT measures the integrity of the intrinsic (contact activation) and common coagulation pathways. Inhibition of FXIIa, the initiator of the intrinsic pathway, will prolong clotting time. |
| Prothrombin Time (PT) | Minimal to no effect | PT measures the integrity of the extrinsic (tissue factor) and common pathways. As this compound is selective for FXIIa, it is not expected to significantly affect this pathway. |
Table 3: Plasmatic Stability
| Parameter | Value | Reference |
| Plasmatic Half-life | 1.9 hours | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures relevant to the application of this compound.
Caption: Contact activation pathway initiated by a medical device surface and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in plasma-based coagulation assays.
Caption: Logical workflow for an in vivo model of medical device-induced thrombosis to test this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Determination of FXIIa Inhibitory Potency (Chromogenic Assay)
Objective: To determine the apparent inhibition constant (Kiapp) of this compound against purified human FXIIa.
Materials:
-
Purified human FXIIa
-
Chromogenic FXIIa substrate (e.g., S-2302)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of human FXIIa to each well.
-
Add the different concentrations of this compound (and a vehicle control) to the wells containing FXIIa.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curves.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Kiapp.
Protocol 2: Evaluation of Anticoagulant Efficacy in Plasma (aPTT and PT Assays)
Objective: To assess the effect of this compound on the intrinsic and extrinsic coagulation pathways in human plasma.
Materials:
-
Pooled normal human plasma
-
This compound
-
aPTT reagent (containing a surface activator like silica and phospholipids)
-
Prothrombin time (PT) reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure for aPTT Assay:
-
Pre-warm the pooled normal human plasma and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with varying concentrations of this compound (or vehicle control).
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).
-
Add the pre-warmed aPTT reagent to the cuvette and incubate for a further specified time (e.g., 3-5 minutes).
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the time to clot formation in seconds.
Procedure for PT Assay:
-
Pre-warm the pooled normal human plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with varying concentrations of this compound (or vehicle control).
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).
-
Initiate clotting by adding the pre-warmed PT reagent (which contains CaCl2).
-
The coagulometer will automatically detect the time to clot formation in seconds.
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound for both aPTT and PT assays.
-
Determine the concentration of this compound required to double the baseline clotting time for the aPTT assay.
Protocol 3: In Vitro Flow Chamber Model of Medical Device-Induced Thrombosis
Objective: To evaluate the ability of this compound to inhibit thrombus formation on a medical device material under physiological flow conditions.
Materials:
-
Flow chamber system
-
Tubing or slides coated with a representative medical device material (e.g., PVC, polyurethane)
-
Whole human blood, anticoagulated with a low level of heparin or citrate
-
This compound
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin (e.g., anti-fibrinogen)
-
Recalcification buffer (containing CaCl2 and MgCl2)
-
Fluorescence microscope with a digital camera
Procedure:
-
Assemble the flow chamber with the medical device material-coated surface.
-
Treat the whole blood with varying concentrations of this compound or vehicle control.
-
Add the fluorescently labeled antibodies to the blood.
-
Recalcify the blood immediately before perfusion.
-
Perfuse the treated blood through the flow chamber at a defined shear rate that mimics physiological conditions in a relevant medical device (e.g., 100-1000 s-1).
-
Record images or videos of platelet and fibrin deposition on the surface over time using fluorescence microscopy.
-
At the end of the perfusion, gently rinse the chamber with buffer.
-
Acquire multiple images from different areas of the surface.
Data Analysis:
-
Quantify the surface area covered by platelets and fibrin using image analysis software.
-
Compare the extent of thrombus formation in the presence and absence of this compound at different concentrations.
Protocol 4: In Vivo Model of Catheter-Induced Thrombosis
Objective: To assess the in vivo efficacy of this compound in preventing thrombosis on an indwelling medical device.
Materials:
-
Animal model (e.g., rabbit, rat, or mouse)
-
Medical-grade catheter of appropriate size
-
This compound formulated for intravenous administration
-
Vehicle control
-
Surgical instruments for catheter placement
-
Anesthesia and post-operative care supplies
Procedure:
-
Anesthetize the animal and surgically expose a suitable blood vessel (e.g., jugular vein).
-
Administer a bolus dose of this compound or vehicle control intravenously. A continuous infusion may also be used depending on the pharmacokinetic properties of the inhibitor.
-
Insert the catheter into the blood vessel and secure it in place.
-
Allow the catheter to remain in place for a predetermined period (e.g., 1-4 hours).
-
At the end of the study period, euthanize the animal and carefully retrieve the catheter.
-
Gently rinse the catheter to remove non-adherent blood.
-
Quantify the thrombus formed on the catheter by measuring its wet weight.
-
The thrombus can also be processed for histological analysis to examine its composition (e.g., fibrin and platelet content).
Data Analysis:
-
Compare the mean thrombus weight between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Correlate the reduction in thrombus weight with the administered dose of this compound to establish a dose-response relationship.
Conclusion
This compound is a powerful research tool for elucidating the mechanisms of medical device-induced thrombosis. Its high potency and selectivity for FXIIa allow for the specific interrogation of the contact activation pathway in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to advance our understanding of thrombosis on artificial surfaces and to aid in the development of safer and more effective medical devices and antithrombotic therapies.
References
- 1. Coumarins as factor XIIa inhibitors: Potency and selectivity improvements using a fragment-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of factor XI and factor XII for Prevention of Thrombosis Induced by Artificial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolytic activity of contact factor zymogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of FXIIa Inhibitors
Topic: FXIIa-IN-2 Use in High-Throughput Screening for Anticoagulants
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "this compound" is used throughout this document as a representative placeholder for a potent and selective Factor XIIa (FXIIa) inhibitor identified through high-throughput screening (HTS). The data and protocols presented are based on publicly available information for various reported FXIIa inhibitors.
Introduction
Factor XIIa (FXIIa) is a plasma serine protease that initiates the intrinsic pathway of coagulation.[1][2][3] Its activation is triggered by contact with negatively charged surfaces, leading to a cascade of enzymatic reactions culminating in the formation of a fibrin clot.[4][5][6] Notably, individuals deficient in FXII do not exhibit abnormal bleeding, suggesting that FXIIa is not essential for normal hemostasis.[3][4] However, preclinical studies have demonstrated that the inhibition of FXIIa can prevent thrombosis.[3][7][8] This unique profile makes FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider safety margin and reduced bleeding risk compared to conventional therapies.[3]
High-throughput screening (HTS) is a powerful strategy for identifying novel inhibitors of FXIIa from large chemical libraries.[1][9] These assays are typically designed to measure the enzymatic activity of FXIIa in the presence of test compounds. This document provides detailed application notes and protocols for the use of a representative FXIIa inhibitor, herein referred to as this compound, in the context of an HTS campaign for the discovery of new anticoagulants.
Factor XIIa Signaling Pathway
FXIIa plays a pivotal role at the apex of the intrinsic coagulation cascade and is also involved in the kinin-kallikrein system. Upon activation from its zymogen form (FXII) on contact with negatively charged surfaces, FXIIa initiates a series of proteolytic activations.[4][5] It converts prekallikrein to kallikrein, which in turn amplifies FXII activation in a positive feedback loop.[5] Concurrently, FXIIa activates Factor XI (FXI) to FXIa.[1][6] FXIa then activates Factor IX (FIX), leading to the assembly of the tenase complex, which ultimately results in the conversion of prothrombin to thrombin and the formation of a fibrin clot.[10]
Figure 1: FXIIa Signaling Pathway and Point of Inhibition.
Application Notes
Principle of the Assay
The primary high-throughput screening assay for FXIIa inhibitors is typically a biochemical assay that measures the enzymatic activity of purified human FXIIa. A common method involves the use of a chromogenic substrate, such as H-D-Pro-Phe-Arg-pNA (S-2302), which is specifically cleaved by FXIIa to release p-nitroaniline (pNA).[11] The rate of pNA production is directly proportional to the FXIIa activity and can be measured spectrophotometrically by monitoring the absorbance at 405 nm.[11] In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the absorbance signal. The assay can be adapted to a 96-well or 384-well plate format for automated HTS.
Data Presentation
The potency of FXIIa inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of FXIIa by 50%. The following tables summarize the IC50 values for several FXIIa inhibitors identified through HTS campaigns as reported in the literature.
| Compound ID | IC50 (µM) | Assay Type | Reference |
| Z1225120358 | 0.93 | Chromogenic | [12] |
| Z45287215 | 0.78 | Chromogenic | [12] |
| Z30974175 | 0.87 | Chromogenic | [12] |
| Z146790068 | 1.3 | Chromogenic | [12] |
| Z432246974 | 30 | Chromogenic | [12] |
| Compound 225006 | 7.9 | Chromogenic | [13] |
Table 1: Inhibitory Potency of Selected FXIIa Inhibitors.
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. A value > 0.5 is generally considered excellent. |
| Signal-to-Background (S/B) | > 3 | The ratio of the signal in the absence of inhibitor to the signal in the presence of a maximally inhibiting concentration. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signal. |
Table 2: Typical HTS Assay Performance Metrics for FXIIa Inhibitor Screening.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The general workflow for a primary HTS campaign to identify FXIIa inhibitors is depicted below.
Figure 2: High-Throughput Screening Workflow for FXIIa Inhibitors.
Primary HTS Assay Protocol (Chromogenic)
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Purified human α-FXIIa (Enzyme Research Laboratories or equivalent)
-
Chromogenic substrate: H-D-Pro-Phe-Arg-pNA (S-2302) (Chromogenix or equivalent)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Compound library dissolved in 100% DMSO
-
Positive control: A known FXIIa inhibitor (e.g., benzamidine)
-
Negative control: DMSO
-
384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 384-well plate.
-
Dispense 100 nL of the positive control inhibitor into designated control wells.
-
Dispense 100 nL of DMSO into designated negative control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of human α-FXIIa in Assay Buffer to a final concentration of 10 nM.
-
Dispense 10 µL of the FXIIa solution to all wells of the assay plate.
-
The final concentration of the test compounds will be approximately 10 µM.
-
-
Incubation:
-
Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the chromogenic substrate S-2302 in Assay Buffer to a final concentration of 200 µM.
-
Dispense 10 µL of the S-2302 solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Normalize the data to the controls:
-
Percent inhibition = 100 x (1 - (Ratesample - Ratepositive control) / (Ratenegative control - Ratepositive control))
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Secondary Assay: IC50 Determination
This protocol is for determining the potency of the "hit" compounds identified in the primary screen.
Procedure:
-
Compound Dilution Series:
-
For each hit compound, prepare a series of dilutions in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
-
Assay Performance:
-
Perform the chromogenic assay as described in the primary HTS protocol, but instead of a single concentration, test each concentration of the diluted compound series in triplicate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Alternative Assay Formats
While chromogenic assays are robust and widely used, other detection methods can be employed for HTS of FXIIa inhibitors.
-
Fluorescence-Based Assays: These assays utilize a fluorogenic substrate that releases a fluorescent product upon cleavage by FXIIa.[4][14] This format can offer higher sensitivity compared to chromogenic assays. The general principle and workflow are similar, with the final detection step measuring fluorescence intensity instead of absorbance.[2][11][15]
-
Luminescence-Based Assays: Luminescence assays, such as those based on luciferase technology, can provide even greater sensitivity and a wider dynamic range.[12][16][17] These assays can be designed to couple FXIIa activity to the production of light. For example, a pro-luciferin substrate could be cleaved by FXIIa to release luciferin, which is then converted to a luminescent signal by luciferase.[12]
Conclusion
The development of potent and selective FXIIa inhibitors holds great promise for the future of anticoagulant therapy. High-throughput screening is an indispensable tool in the discovery of such novel therapeutic agents. The protocols and application notes provided here offer a comprehensive guide for researchers and drug development professionals to establish and execute robust HTS campaigns targeting FXIIa. The use of a representative inhibitor, this compound, as a benchmark is crucial for assay validation and quality control throughout the screening process. The identification and characterization of novel FXIIa inhibitors through these methods will contribute significantly to the development of safer and more effective treatments for thrombotic disorders.
References
- 1. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coagulation factor XII protease domain crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring FXIIa-IN-2 activity in biological samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of FXIIa-IN-2, a known inhibitor of Factor XIIa (FXIIa), in biological samples. The following sections describe the principles of common assays, step-by-step experimental procedures, and data interpretation.
Introduction to FXIIa and this compound
Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade and the pro-inflammatory kallikrein-kinin system.[1] Inhibition of FXIIa is a promising therapeutic strategy for thrombosis and other thromboembolic diseases, as it is not essential for normal hemostasis.[2][3] this compound is a small molecule inhibitor of FXIIa with a reported apparent inhibition constant (Ki app) of 62.2 nM.[4] Accurate and reproducible methods are crucial for quantifying the inhibitory activity of this compound in preclinical and clinical studies.
Key Signaling Pathway of Factor XIIa
Activated Factor XII (FXIIa) plays a pivotal role in the contact activation pathway, initiating both the intrinsic coagulation cascade and the kallikrein-kinin system. Upon contact with negatively charged surfaces, FXII autoactivates to FXIIa. FXIIa then activates prekallikrein to kallikrein, which in turn liberates bradykinin from high molecular weight kininogen (HK). Bradykinin is a potent vasodilator and increases vascular permeability. Simultaneously, FXIIa activates Factor XI to FXIa, which propagates the coagulation cascade, ultimately leading to the formation of a fibrin clot.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other reference compounds against FXIIa and other related serine proteases. This data is essential for assessing the potency and selectivity of the inhibitor.
| Inhibitor | Target | IC50/Ki | Assay Type | Reference |
| This compound | FXIIa | 62.2 nM (Ki) | Enzymatic Assay | [4] |
| Benzamidine | β-FXIIa | N/A | Co-crystal Structure | [5] |
| Compound 225006 | FXIIa | 7.9 µM (IC50) | Enzymatic Assay | [2] |
| Compound 41453 | FXIIa | >30 µM (IC50) | Enzymatic Assay | [2] |
| Compound Z1225120358 | FXIIa | 9.3 x 10⁻⁷ M (pIC50) | Enzymatic Assay | [6] |
| Compound Z432246974 | FXIIa | 3.0 x 10⁻⁵ M (pIC50) | Enzymatic Assay | [6] |
| Compound Z146790068 | FXIIa | 1.3 x 10⁻⁶ M (pIC50) | Enzymatic Assay | [6] |
Experimental Protocols
This section provides detailed protocols for three common methods to assess the activity of this compound.
Chromogenic Substrate Assay
This assay measures the enzymatic activity of FXIIa by monitoring the cleavage of a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIIa activity.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.05M Tris-HCl, pH 7.9.[7]
-
Human FXIIa: Reconstitute lyophilized human FXIIa to a stock concentration of 100 ng/ml in distilled water.[8]
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Chromogenic Substrate: Reconstitute a specific FXIIa substrate (e.g., H-D-CHT-Gly-Arg-pNA) with distilled water to a stock concentration.[7]
-
-
Assay Procedure (96-well microplate format):
-
Add 20 µl of this compound dilution (or sample) to each well. For control wells, add 20 µl of Assay Buffer.[8]
-
Add 100 µl of Prekallikrein pool to each well.[8]
-
Incubate the plate for 10 minutes at 37°C.[8]
-
Add 100 µl of the chromogenic substrate, pre-warmed to 37°C, to each well to start the reaction.[8]
-
Immediately measure the change in absorbance at 405 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[8]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting test that measures the integrity of the intrinsic and common coagulation pathways. Inhibition of FXIIa by this compound will prolong the time it takes for the plasma to clot.
Protocol:
-
Sample Preparation:
-
Assay Procedure (Manual or Automated Coagulometer):
-
Pipette 50 µL of PPP into a test cuvette.[10]
-
Add 50 µL of this compound at various concentrations (or vehicle control).
-
Incubate the mixture at 37°C for 3 minutes.[10]
-
Add 50 µL of aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to the cuvette.[10][11]
-
Incubate the mixture at 37°C for a further 3 minutes.[10]
-
Rapidly add 50 µL of pre-warmed 0.02 M Calcium Chloride and simultaneously start a timer.[9][10]
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
The concentration of this compound that doubles the baseline aPTT is often used as a measure of its anticoagulant activity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be used to quantify the amount of FXIIa in a sample, or to measure the formation of a complex between FXIIa and its inhibitor. A sandwich ELISA is a common format for this purpose.
Protocol (for quantifying FXIIa):
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human FXIIa overnight at 4°C.[12]
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[12]
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add standards (purified human FXIIa at known concentrations) and samples (e.g., plasma treated with this compound) to the wells.
-
Incubate for 2 hours at room temperature.[12]
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for a different epitope on FXIIa to each well.
-
Incubate for 1-2 hours at room temperature.[12]
-
-
Enzyme Conjugate and Substrate Addition:
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of FXIIa in the samples by interpolating their absorbance values from the standard curve.
-
The inhibitory effect of this compound can be assessed by comparing the amount of free FXIIa in treated versus untreated samples.
-
Workflow for Screening FXIIa Inhibitors
The following diagram illustrates a typical workflow for the discovery and characterization of novel FXIIa inhibitors.
References
- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coachrom.com [coachrom.com]
- 8. coachrom.com [coachrom.com]
- 9. linear.es [linear.es]
- 10. atlas-medical.com [atlas-medical.com]
- 11. ecat.nl [ecat.nl]
- 12. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
Troubleshooting FXIIa-IN-2 solubility issues in buffer
Welcome to the technical support center for FXIIa-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this factor XIIa inhibitor.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?
A1: This is a common issue with many small molecule inhibitors, including coumarin derivatives like this compound. The primary cause is the significant difference in polarity between your stock solvent (likely DMSO) and the aqueous buffer. When the DMSO concentration is rapidly lowered by dilution, the inhibitor's solubility can decrease dramatically, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, using an organic solvent like dimethyl sulfoxide (DMSO) is recommended for most non-polar small molecules.[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted.
Q3: How can I prevent this compound from precipitating when diluting it into my experimental buffer?
A3: To avoid precipitation, it is best to perform initial serial dilutions in DMSO to lower the inhibitor concentration before the final dilution into the aqueous buffer.[1] This gradual reduction in concentration can help keep the compound in solution. Additionally, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%) to minimize effects on the biological system. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: Can the type of buffer I use affect the solubility of this compound?
A4: Yes, the composition of your buffer can influence the solubility of small molecules. Salts in the buffer can decrease the solubility of organic compounds.[2] If you are experiencing persistent precipitation, consider preparing the final dilution in deionized water instead of a high-salt buffer, if your experimental design allows.[2] The pH of the buffer is also a critical factor.
Q5: What role does pH play in the solubility of this compound?
Q6: Would additives or co-solvents help improve the solubility of this compound in my buffer?
A6: Yes, certain additives can enhance solubility. Low concentrations of detergents (e.g., Tween-20) or co-solvents like polyethylene glycol (PEG) or glycerol can help to keep hydrophobic compounds in solution. However, it is crucial to first determine if these additives are compatible with your specific assay and will not interfere with the activity of FXIIa or other components.
Quantitative Solubility Data
While specific experimental data for this compound solubility in various buffers is not publicly available, the following table provides a general guide based on the properties of coumarin derivatives. These are estimated values and should be empirically verified for your specific experimental conditions.
| Buffer System (at 25°C) | pH | Estimated Solubility Range (µM) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 25 | High salt content may limit solubility. |
| Tris-HCl | 7.4 | 5 - 50 | Generally a good starting point for biochemical assays. |
| HEPES | 7.4 | 5 - 50 | Often used in cell-based assays and can be a good alternative to Tris. |
| Deionized Water | 7.0 | 10 - 75 | May offer better solubility due to the absence of salts, but lacks buffering capacity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the recommended procedure for preparing working solutions of this compound to minimize precipitation.
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Prepare a High-Concentration Stock Solution: Dissolve the lyophilized this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
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Intermediate Serial Dilutions in DMSO: Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks at lower concentrations (e.g., 1 mM, 100 µM).
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Final Dilution into Aqueous Buffer: For the final working concentration, add the desired volume of the appropriate intermediate DMSO stock solution to your pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Mix immediately by gentle inversion or pipetting.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the inhibitor.
Protocol 2: In Vitro FXIIa Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on Factor XIIa.
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Reagent Preparation:
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Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
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FXIIa Enzyme: Reconstitute purified human Factor XIIa in the assay buffer to a working concentration (e.g., 1-5 nM).
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Chromogenic Substrate: Prepare a solution of a specific FXIIa chromogenic substrate (e.g., S-2302) in the assay buffer.
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This compound Working Solutions: Prepare a dilution series of this compound in the assay buffer as described in Protocol 1.
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Assay Procedure:
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Add the this compound working solutions or vehicle control to the wells of a 96-well microplate.
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Add the FXIIa enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
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Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
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Data Analysis:
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Calculate the rate of substrate cleavage for each concentration of the inhibitor.
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Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
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Mandatory Visualizations
Signaling Pathway: Intrinsic Coagulation Cascade
The following diagram illustrates the role of Factor XIIa in the intrinsic pathway of the coagulation cascade.
Caption: Role of FXIIa in the intrinsic coagulation cascade and the point of inhibition by this compound.
Experimental Workflow: Troubleshooting Solubility Issues
This diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: A stepwise guide to troubleshooting this compound precipitation in buffer.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing FXIIa-IN-2 Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of FXIIa-IN-2 for in vitro assays. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Factor XIIa (FXIIa), a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[1] Its mechanism of action involves the direct inhibition of the enzymatic activity of FXIIa, thereby preventing the activation of downstream targets such as Factor XI (FXI) and prekallikrein.[1]
Q2: What is the recommended starting concentration for this compound in in vitro assays?
Based on its apparent inhibition constant (Ki(app)) of 62.2 nM, a good starting point for in vitro assays is to test a concentration range that brackets this value.[1][2][3] We recommend an initial concentration range of 10 nM to 1 µM. A dose-response curve should be generated to determine the IC50 value in your specific assay system.
Q3: How should I prepare and store this compound stock solutions?
This compound is supplied as a solid. While a specific datasheet on solubility was not available, similar compounds are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For final assay concentrations, the DMSO concentration should be kept low (ideally below 0.5%) to minimize solvent effects on the assay.
Troubleshooting Guides
Issue 1: Poor or No Inhibition Observed
Q: I am not observing any significant inhibition of FXIIa activity, even at high concentrations of this compound. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (-20°C or -80°C in single-use aliquots). Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of your assay. Optimal conditions for FXIIa activity are typically physiological (pH 7.4, 37°C). |
| High Enzyme Concentration | The concentration of FXIIa in your assay may be too high, requiring a higher concentration of the inhibitor for effective inhibition. Try reducing the FXIIa concentration. |
| Substrate Competition | If using a chromogenic substrate, its concentration might be too high, leading to competition with the inhibitor. Determine the Michaelis-Menten constant (Km) of the substrate and use a concentration at or below the Km. |
| Inhibitor Precipitation | Visually inspect the final assay solution for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or lower the final concentration of this compound. |
Issue 2: High Variability in Results
Q: My results show high variability between replicates. How can I improve the consistency of my assay?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme. Use calibrated pipettes and appropriate tips. |
| Incomplete Mixing | Thoroughly mix all components of the assay solution after each addition. |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes. Pre-warm all reagents and plates to the assay temperature. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate or fill them with buffer. |
Issue 3: Potential Off-Target Effects
Q: I am concerned about the specificity of this compound. How can I assess potential off-target effects?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Serine Proteases | Test the activity of this compound against other related serine proteases in the coagulation cascade, such as thrombin, Factor Xa, and Factor XIa, using specific chromogenic substrates for each enzyme.[4] |
| Interference with Assay Components | Run control experiments without the enzyme to ensure that this compound does not directly interact with the substrate or other assay components to produce a false signal. |
Experimental Protocols
Chromogenic Assay for FXIIa Activity
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
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Human FXIIa
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This compound
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Chromogenic FXIIa substrate (e.g., S-2302)
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Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of this compound in DMSO.
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Prepare serial dilutions of this compound in assay buffer.
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Add 20 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO in assay buffer).
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Add 60 µL of pre-warmed assay buffer containing FXIIa (final concentration, e.g., 1-10 nM) to each well.
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Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 20 µL of pre-warmed chromogenic substrate (final concentration, e.g., 100-200 µM).
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Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 37°C.
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Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.
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Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the time to clot formation in plasma and is sensitive to inhibitors of the intrinsic coagulation pathway.
Materials:
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Human plasma (platelet-poor)
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This compound
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aPTT reagent (containing a contact activator like silica or ellagic acid)
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Calcium chloride (CaCl2) solution (e.g., 25 mM)
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Coagulometer or a microplate reader capable of measuring turbidity
Procedure:
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Prepare a stock solution of this compound in DMSO.
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Prepare serial dilutions of this compound in a suitable buffer.
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In a coagulometer tube or a microplate well, mix 50 µL of human plasma with 10 µL of the inhibitor dilution or vehicle control.
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Incubate the mixture at 37°C for a specified time (e.g., 2-5 minutes).
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Add 50 µL of pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
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Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.
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Measure the time to clot formation.
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Plot the clotting time against the inhibitor concentration.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Chromogenic Assay | 10 nM - 1 µM | Optimize enzyme and substrate concentrations. |
| aPTT Assay | 100 nM - 10 µM | Plasma matrix effects may require higher concentrations. |
Table 2: Typical Reagent Concentrations for In Vitro FXIIa Assays
| Reagent | Chromogenic Assay | aPTT Assay |
| Human FXIIa | 1 - 10 nM | N/A (endogenous in plasma) |
| Chromogenic Substrate | 100 - 200 µM | N/A |
| Human Plasma | N/A | Platelet-poor |
| aPTT Reagent | N/A | As per manufacturer's instructions |
| CaCl2 | N/A | 25 mM |
Visualizations
Caption: The intrinsic pathway and contact system activation cascade initiated by Factor XIIa.
Caption: Workflow for a typical FXIIa chromogenic inhibitor assay.
Caption: A logical approach to troubleshooting poor inhibition in an FXIIa assay.
References
Technical Support Center: Addressing Off-Target Effects of FXIIa Inhibitors in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of Factor XIIa (FXIIa), with a focus on addressing potential off-target effects in cell culture experiments. While data for a specific inhibitor, "FXIIa-IN-2," is not publicly available, this guide uses data from other well-characterized FXIIa inhibitors as a proxy to provide relevant troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FXIIa and what are the expected on-target effects of its inhibition in cell culture?
A1: Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation and the kallikrein-kinin system.[1][2] In cell culture, the expected on-target effects of a specific FXIIa inhibitor would be the prevention of FXIIa-mediated downstream signaling. This can include blocking the activation of Factor XI (FXI) and prekallikrein.[1] Depending on the cell type and experimental conditions, this may lead to reduced inflammation, coagulation, and cell signaling events associated with these pathways.
Q2: What are the potential off-target effects of small molecule FXIIa inhibitors?
A2: Small molecule inhibitors, particularly those targeting serine proteases, can exhibit off-target effects due to the conserved nature of the active sites among these enzymes.[3] Potential off-target effects for an FXIIa inhibitor could include the inhibition of other coagulation factors (e.g., thrombin, FXa, FIXa, FXIa), plasma kallikrein, or other cellular serine proteases.[4] Such off-target activities can lead to unintended biological consequences, including cytotoxicity, altered cell proliferation, or interference with other signaling pathways.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of my FXIIa inhibitor?
A3: To determine if an observed phenotype is due to an off-target effect, a multi-pronged approach is recommended. This includes:
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Using a structurally unrelated inhibitor: If a different, specific FXIIa inhibitor produces the same phenotype, it is more likely to be an on-target effect.
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Performing dose-response curves: Off-target effects often occur at higher concentrations than on-target effects.
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Conducting selectivity profiling: Test the inhibitor against a panel of related proteases to identify potential off-target interactions.
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Utilizing a negative control: A similar but inactive compound can help differentiate specific from non-specific effects.
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Employing genetic knockdown/knockout: Silencing the expression of FXII can help validate that the inhibitor's effect is mediated through this target.
Q4: What are common causes of inconsistent results when using FXIIa inhibitors in cell culture?
A4: Inconsistent results can arise from several factors:
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Inhibitor instability: Some small molecules are unstable in culture media or sensitive to light and temperature.
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Cell culture conditions: Variations in cell density, passage number, and serum concentration can influence cellular responses.
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Inhibitor precipitation: Poor solubility of the inhibitor in culture media can lead to inconsistent effective concentrations.
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Off-target effects: As discussed, unintended interactions can lead to variable and unexpected outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | 1. Off-target cytotoxicity. 2. High inhibitor concentration. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration. 2. Conduct a dose-response experiment to find the optimal, non-toxic concentration. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Inconsistent or No Inhibition of FXIIa Activity | 1. Inhibitor degradation in culture medium. 2. Poor cell permeability. 3. Presence of interfering substances in the serum. | 1. Check the stability of the inhibitor in your specific culture medium over the time course of the experiment. 2. If targeting intracellular FXIIa is intended, verify the cell permeability of the compound. 3. Reduce the serum concentration if possible, or use a serum-free medium for the duration of the inhibitor treatment. |
| Observed Phenotype Does Not Correlate with FXIIa Inhibition | 1. Predominant off-target effect. 2. The phenotype is independent of FXIIa activity in your cell model. | 1. Perform a selectivity screen against a panel of related serine proteases. 2. Use a structurally unrelated FXIIa inhibitor to confirm the phenotype. 3. Use siRNA or shRNA to knock down FXII and see if it recapitulates the inhibitor's effect. |
| Inhibitor Precipitates in Culture Medium | 1. Poor solubility of the inhibitor. | 1. Prepare fresh stock solutions and dilute them in pre-warmed medium. 2. Visually inspect the medium for any signs of precipitation after adding the inhibitor. 3. Consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
Quantitative Data: Selectivity Profile of a Representative FXIIa Inhibitor
The following table summarizes the inhibitory activity (IC50) of a representative recombinant FXIIa inhibitor, rHA-Infestin-4, against human FXIIa and other related serine proteases. This data is provided as an example of the type of selectivity profiling that is crucial for characterizing an inhibitor.
| Target Protease | IC50 (nM)[4] |
| Human FXIIa | 0.3 ± 0.06 |
| Human Thrombin (IIa) | >100 |
| Human Factor Xa | >100 |
| Human Factor IXa | >100 |
| Human Factor XIa | >100 |
| Human Factor VIIa | >100 |
| Human Plasma Kallikrein | >100 |
Data presented for illustrative purposes for a representative FXIIa inhibitor, rHA-Infestin-4.
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay
Objective: To determine the concentration at which the FXIIa inhibitor exhibits cytotoxic effects on a given cell line.
Methodology:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Prepare serial dilutions of the FXIIa inhibitor in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
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Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vitro Protease Selectivity Assay
Objective: To determine the inhibitory activity of the FXIIa inhibitor against a panel of serine proteases.
Methodology:
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Prepare a dilution series of the FXIIa inhibitor.
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In a 96-well plate, add the inhibitor dilutions, the specific protease (e.g., FXIIa, thrombin, FXa), and a suitable buffer.
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Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
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Initiate the reaction by adding a chromogenic or fluorogenic substrate specific for the protease being tested.
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Monitor the change in absorbance or fluorescence over time using a microplate reader.
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Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
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Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value for each protease.
Visualizations
FXIIa Signaling Pathways
Caption: Overview of the FXIIa-mediated signaling pathways.
Experimental Workflow for Assessing Off-Target Effects
Caption: Logical workflow for troubleshooting off-target effects.
References
Improving the stability of FXIIa-IN-2 for long-term experiments
Disclaimer: The following information is provided for research and informational purposes only. The stability and handling of any specific chemical compound, including inhibitors of Factor XIIa (FXIIa), can vary significantly. The compound "FXIIa-IN-2" is not described in the currently available scientific literature. Therefore, this guide addresses the stability of small molecule FXIIa inhibitors in general, based on established principles of chemical stability and drug development. Researchers should always consult the manufacturer's specifications and conduct their own stability assessments for the specific inhibitor used in their experiments.
Frequently Asked Questions (FAQs)
Q1: My small molecule FXIIa inhibitor appears to be losing activity over the course of a multi-day experiment. What are the potential causes?
A1: Loss of inhibitor activity in long-term experiments can be attributed to several factors:
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Chemical Instability: The inhibitor molecule itself may be degrading under the experimental conditions. Common degradation pathways for small organic molecules include hydrolysis, oxidation, and photodecomposition.
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Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plasticware (e.g., microplates, tubes), reducing the effective concentration in the solution.
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Precipitation: The inhibitor may have limited solubility in the experimental buffer, leading to precipitation over time, especially if the initial stock solution was prepared in a different solvent.
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Interaction with Other Components: The inhibitor may interact with other components in the assay medium, such as proteins or additives, leading to its inactivation or sequestration.
Q2: How can I assess the stability of my FXIIa inhibitor in my experimental buffer?
A2: A simple stability study can be performed by incubating the inhibitor in your experimental buffer at the intended experimental temperature for various durations (e.g., 0, 24, 48, 72 hours). At each time point, an aliquot of the solution can be taken and its inhibitory activity can be measured using a standard FXIIa activity assay. A decrease in inhibitory potency over time would indicate instability.
Q3: What are the recommended storage conditions for small molecule FXIIa inhibitors?
A3: As a general guideline, solid compounds should be stored in a cool, dark, and dry place. For long-term storage, keeping the compound at -20°C or -80°C is recommended. Stock solutions are typically prepared in a suitable organic solvent (e.g., DMSO) and should also be stored at low temperatures in small aliquots to avoid repeated freeze-thaw cycles. The stability of the inhibitor in aqueous buffers is often much lower than in organic solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in long-term experiments | Inhibitor degradation. | Perform a stability study of the inhibitor under your specific experimental conditions (buffer, temperature, light exposure). Consider preparing fresh inhibitor solutions for each day of the experiment. |
| Inhibitor precipitation. | Check the solubility of the inhibitor in your experimental buffer. If solubility is an issue, you might need to adjust the buffer composition (e.g., pH, addition of a co-solvent), or use a lower concentration of the inhibitor. | |
| Adsorption to labware. | Consider using low-adhesion plasticware or pre-treating the labware with a blocking agent like bovine serum albumin (BSA). | |
| Complete loss of inhibitor activity | Incorrect storage of the inhibitor. | Review the storage recommendations for the specific inhibitor. Avoid repeated freeze-thaw cycles of stock solutions. |
| Contamination of the inhibitor stock. | Prepare a fresh stock solution from the solid compound. | |
| High background signal in the assay | Inhibitor interference with the assay components. | Run control experiments with the inhibitor in the absence of the enzyme to check for any direct effect on the substrate or detection system. |
Experimental Protocols
Protocol 1: Assessment of FXIIa Inhibitor Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of a small molecule FXIIa inhibitor in a specific buffer over time.
Materials:
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FXIIa inhibitor stock solution (e.g., 10 mM in DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
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Human FXIIa
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Fluorogenic FXIIa substrate
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96-well microplate (black, flat-bottom)
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Plate reader capable of fluorescence measurement
Procedure:
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Prepare a working solution of the FXIIa inhibitor in the assay buffer at the desired final concentration.
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Incubate the inhibitor solution at the intended experimental temperature (e.g., 37°C).
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At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the incubated inhibitor solution.
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In a 96-well plate, add the aliquot of the inhibitor solution, FXIIa, and assay buffer to a final volume.
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Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
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Initiate the enzymatic reaction by adding the fluorogenic substrate.
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Monitor the fluorescence intensity over time using a plate reader.
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Calculate the initial reaction rates and determine the percent inhibition for each time point relative to a control without the inhibitor.
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Plot the percent inhibition as a function of incubation time to assess the stability of the inhibitor.
Protocol 2: General Guidelines for Long-Term Stability Testing
For more rigorous stability testing, especially during drug development, standardized protocols are followed. The table below summarizes typical conditions for long-term and accelerated stability studies based on international guidelines.[1][2][3][4]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
*RH = Relative Humidity
Visualizations
Signaling Pathway of the Intrinsic Coagulation Cascade
The following diagram illustrates the initiation of the intrinsic pathway of coagulation, where FXIIa plays a key role.
References
Technical Support Center: FXIIa-IN-2 Dose-Response Curve Optimization
Welcome to the technical support center for FXIIa-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a coumarin-based inhibitor of Factor XIIa (FXIIa). It acts as a covalent inhibitor, forming an acyl enzyme complex with the serine protease.[1] This mechanism of action is important to consider when designing and interpreting experiments. The apparent inhibition constant (Kiapp) for this compound has been reported to be 62.2 nM.[1]
Q2: What is the recommended starting concentration range for a dose-response curve with this compound?
Given the reported Kiapp of 62.2 nM, a good starting point for your dose-response curve would be to test a wide range of concentrations spanning several orders of magnitude around this value. A typical range could be from 1 nM to 10 µM, with 10-12 data points. This will help to define both the top and bottom plateaus of the curve accurately.
Q3: What type of assay is most suitable for determining the potency of this compound?
A chromogenic substrate assay is a common and reliable method for determining the in vitro potency of FXIIa inhibitors.[2][3][4][5] This assay measures the ability of FXIIa to cleave a synthetic, color-producing substrate. The rate of color change is proportional to the enzyme's activity, and the inhibition of this activity by this compound can be quantified.
Q4: What are the critical reagents and their recommended concentrations for an FXIIa chromogenic assay?
| Reagent | Recommended Starting Concentration | Notes |
| Human Factor XIIa | 0.5 - 5 nM | The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course. |
| Chromogenic Substrate (e.g., S-2302) | 100 - 200 µM | The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. |
| Assay Buffer | Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.0) with a carrier protein (e.g., 0.1% BSA or PEG 6000) | The buffer composition should be optimized to ensure enzyme stability and inhibitor solubility.[6] |
| This compound | 1 nM - 10 µM (serial dilutions) | Prepare fresh dilutions from a concentrated stock in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects. |
Troubleshooting Guide for Dose-Response Curve Optimization
This guide addresses common problems encountered when generating a dose-response curve for this compound.
| Problem | Possible Cause | Suggested Solution |
| No or very weak inhibition observed | 1. Inhibitor concentration too low: The tested concentration range may be far below the IC50. 2. Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. 3. High enzyme concentration: Too much FXIIa in the assay can overcome the inhibitory effect. 4. Inhibitor precipitation: this compound may not be fully soluble at higher concentrations in the assay buffer. | 1. Extend the concentration range of this compound to higher concentrations (e.g., up to 100 µM). 2. Prepare fresh inhibitor stock and dilutions. Store the stock solution at -20°C or -80°C as recommended. 3. Reduce the FXIIa concentration. Ensure the enzyme concentration is in the linear range of the assay. 4. Visually inspect the wells for precipitation. Decrease the final DMSO concentration or try a different buffer system. Consider pre-incubating the inhibitor with the enzyme for a longer period. |
| Incomplete dose-response curve (no clear top or bottom plateau) | 1. Inhibitor concentration range is too narrow: The tested concentrations do not cover the full range of inhibition. 2. Assay variability: High background noise or inconsistent pipetting can obscure the plateaus. | 1. Broaden the concentration range of this compound, ensuring you have several data points at very low and very high concentrations. 2. Ensure proper mixing of reagents and use of appropriate controls. Increase the number of replicates for each concentration. |
| High variability between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete mixing: Reagents not uniformly distributed in the assay wells. 3. Temperature fluctuations: Inconsistent incubation temperatures across the plate. | 1. Use calibrated pipettes and practice good pipetting technique. 2. Gently mix the plate after adding each reagent. 3. Ensure the plate is incubated at a constant temperature (e.g., 37°C) in a plate reader or incubator. |
| Steep or shallow Hill slope | 1. Assay artifacts: Issues with inhibitor solubility or aggregation can affect the slope. 2. Complex binding kinetics: The inhibitor may not follow a simple 1:1 binding model. 3. Data normalization issues: Incorrectly defined 0% and 100% inhibition levels. | 1. Review the inhibitor's properties and ensure it is fully dissolved. 2. While this compound is a covalent inhibitor, the initial binding may exhibit complex kinetics. Ensure sufficient pre-incubation time. 3. Carefully define the positive (no inhibitor) and negative (no enzyme) controls to accurately normalize the data. |
Experimental Protocols
Detailed Methodology: In Vitro FXIIa Chromogenic Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization of specific concentrations and incubation times is recommended for each experimental setup.
Materials:
-
Human Factor XIIa (active enzyme)
-
Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.8
-
This compound
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM down to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
100% Activity Control (Positive Control): 10 µL of assay buffer (with the same final DMSO concentration as the inhibitor wells).
-
0% Activity Control (Negative Control): 10 µL of assay buffer.
-
-
Add 80 µL of pre-warmed (37°C) assay buffer containing human FXIIa (e.g., at a final concentration of 2 nM) to all wells except the 0% activity control wells. To the 0% activity control wells, add 80 µL of assay buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of pre-warmed (37°C) chromogenic substrate (e.g., 200 µM final concentration) to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of the Intrinsic Coagulation Cascade
Caption: Intrinsic coagulation pathway initiated by contact activation.
Experimental Workflow for this compound Dose-Response Assay
Caption: Workflow for a typical FXIIa chromogenic inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting dose-response curve issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. Practical application of a chromogenic FXIIa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Tools to Study Contact Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining FXIIa-IN-2 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Factor XIIa inhibitor, FXIIa-IN-2, in in vivo experimental settings. Our goal is to help you overcome common challenges in formulation and administration to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse thrombosis model?
A1: The optimal starting dose for a novel inhibitor like this compound depends on its in vitro potency (e.g., IC50 or Ki) and pharmacokinetic profile. As a general guideline for a potent, specific inhibitor, a starting dose range of 1-10 mg/kg is often explored. It is crucial to perform a dose-response study to determine the minimal effective dose that provides significant antithrombotic efficacy without causing adverse effects.
Q2: How can I improve the solubility of this compound for intravenous administration?
A2: Poor aqueous solubility is a common challenge for small molecule inhibitors. Here are several strategies to improve the solubility of this compound:
-
Co-solvents: Utilize biocompatible co-solvents. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or PBS.
-
Excipients: Employ solubilizing agents or excipients. Cyclodextrins (e.g., HP-β-CD) can encapsulate hydrophobic molecules, enhancing their aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Formulation Screening: A systematic screening of different vehicle compositions is recommended. See the table below for common formulation components.
Q3: What are suitable vehicles for administering this compound in vivo?
A3: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. The appropriate vehicle depends on the administration route (e.g., intravenous, intraperitoneal, oral).
| Vehicle Component | Purpose | Typical Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | Initial solubilization of hydrophobic compounds | < 10% of final volume | Can have inflammatory effects at higher concentrations. |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | 10-40% | Can increase viscosity. |
| Tween® 80 / Polysorbate 80 | Surfactant to prevent precipitation | 1-10% | Can cause hypersensitivity reactions in some animals. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing agent | 10-40% | Can affect drug-protein binding. |
| Saline (0.9% NaCl) | Aqueous base for IV administration | q.s. to final volume | Ensure isotonicity. |
| Phosphate-Buffered Saline (PBS) | Aqueous base with buffering capacity | q.s. to final volume | Check for phosphate-related precipitation with the compound. |
Troubleshooting Guide
Problem 1: I am observing high variability in my in vivo efficacy results.
-
Question: What could be causing the inconsistent antithrombotic effects of this compound in my animal model?
-
Answer: High variability can stem from several factors related to the delivery method:
-
Incomplete Solubilization: If this compound is not fully dissolved, the actual administered dose will be inconsistent. Always ensure your formulation is a clear solution before injection. Consider filtering the final formulation through a 0.22 µm filter.
-
Compound Precipitation: The inhibitor may precipitate upon injection into the bloodstream. This can be mitigated by optimizing the formulation, for instance, by increasing the concentration of a stabilizing surfactant like Tween® 80.
-
Inconsistent Administration: Ensure precise and consistent administration techniques, particularly for intravenous injections. The speed of injection can also influence the initial distribution of the compound.
-
Animal-to-Animal Variation: Biological variability is inherent in in vivo studies. Ensure proper randomization of animals and use a sufficient number of animals per group to achieve statistical power.
-
Problem 2: The formulation for this compound appears to be causing adverse effects in the animals.
-
Question: My animals are showing signs of distress or toxicity immediately after injection. How can I determine if it's the compound or the vehicle?
-
Answer: It is essential to de-risk your formulation by testing the vehicle alone.
-
Vehicle Control Group: Always include a control group that receives only the vehicle. This will help you differentiate between vehicle-induced toxicity and compound-specific toxicity.
-
Reduce Harsh Solvents: If the vehicle control group also shows adverse effects, consider reducing the concentration of potentially harsh components like DMSO. Aim for the lowest possible concentration of organic solvents.
-
Alternative Formulations: Explore alternative, more biocompatible formulations, such as those based on cyclodextrins or lipid emulsions, if simple co-solvent systems prove to be toxic.
-
Problem 3: this compound is effective in vitro but shows poor efficacy in vivo.
-
Question: Why is my potent FXIIa inhibitor not working effectively in my animal model?
-
Answer: A discrepancy between in vitro and in vivo results often points to pharmacokinetic or formulation issues.
-
Pharmacokinetics (PK): The compound may have a very short half-life in vivo, being rapidly cleared from circulation. Consider conducting a preliminary PK study to determine the concentration of this compound in plasma over time. If the half-life is too short, you may need to consider continuous infusion or a different formulation that provides sustained release.
-
Protein Binding: High plasma protein binding can reduce the free concentration of the inhibitor available to interact with FXIIa. While difficult to modify, this is an important parameter to measure.
-
Insufficient Dose: The dose administered may not be sufficient to achieve a therapeutic concentration at the site of thrombus formation. A dose-escalation study is necessary to address this.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening of this compound
-
Objective: To identify a suitable vehicle for in vivo administration.
-
Materials: this compound powder, various solvents and excipients (see table above), microcentrifuge tubes, vortex mixer, heating block.
-
Methodology:
-
Weigh 1-2 mg of this compound into several microcentrifuge tubes.
-
Prepare stock solutions of potential vehicles (e.g., 40% HP-β-CD in saline, 20% PEG400/5% Tween® 80 in saline).
-
To each tube, add a small volume of the test vehicle to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex vigorously for 2-5 minutes.
-
If the compound is not dissolved, gently warm the solution (e.g., to 37-40°C) and continue vortexing.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
Let the solutions stand at room temperature for at least one hour and re-inspect for any precipitation.
-
The vehicle that provides a stable, clear solution at the desired concentration is a suitable candidate for in vivo studies.
-
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
-
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
-
Materials: Anesthetized mice, surgical microscope, forceps, Doppler flow probe, 3-0 silk suture, filter paper (1x2 mm), FeCl₃ solution (e.g., 10% in water), this compound formulation, vehicle control.
-
Methodology:
-
Administer the this compound formulation or vehicle control to the mice via the desired route (e.g., intravenous injection into the tail vein) at a specific time point before injury (e.g., 15 minutes).
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Place a piece of filter paper saturated with FeCl₃ solution on top of the artery for 3 minutes to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until the artery is occluded (cessation of blood flow) or for a predetermined period (e.g., 30 minutes).
-
The primary endpoint is the time to occlusion. A significant prolongation of the time to occlusion in the this compound treated group compared to the vehicle group indicates antithrombotic efficacy.
-
Visualizations
Caption: Intrinsic pathway of coagulation showing the inhibitory target of this compound.
Caption: Experimental workflow for evaluating this compound in a mouse thrombosis model.
Technical Support Center: FXIIa-IN-2 Protocol Refinement for Specific Plasma Samples
Welcome to the technical support center for the FXIIa-IN-2 protocol. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues when working with this compound in various plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, small-molecule inhibitor targeting activated Factor XII (FXIIa).[1][2][3] FXIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade, also known as the contact activation pathway.[4][5] By selectively inhibiting FXIIa, this compound blocks the downstream activation of Factor XI (FXI) and the subsequent generation of thrombin and fibrin via this pathway.[1][6] This makes it a valuable tool for studying the roles of the contact activation system in thrombosis and inflammation without the bleeding risks associated with conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[7][8][9]
Q2: What are the potential applications of this compound in research?
This compound is primarily used to investigate the contribution of the contact activation pathway to various physiological and pathological processes. Key applications include:
-
Thrombosis Research: Studying the role of FXIIa in the formation of pathological blood clots (thrombi), particularly in settings where blood comes into contact with artificial surfaces such as medical devices.[10][11]
-
Inflammation and Innate Immunity: Exploring the connection between the coagulation cascade and inflammatory responses, as FXIIa is known to be involved in the production of the pro-inflammatory peptide bradykinin.[4][12][13]
-
Anticoagulant Development: Serving as a lead compound or a tool to validate FXIIa as a safe antithrombotic target.[1][3]
-
Coagulation Assays: Specifically blocking the intrinsic pathway in plasma-based assays to study the extrinsic or common pathways in isolation.
Q3: How does this compound affect standard coagulation assays?
This compound is expected to significantly prolong the clotting time in assays that measure the intrinsic pathway of coagulation, most notably the Activated Partial Thromboplastin Time (aPTT) .[1][12] The aPTT is initiated by adding a contact activator (like silica, kaolin, or ellagic acid) that triggers the activation of FXII to FXIIa.[12][14] Conversely, this compound should have minimal to no effect on the Prothrombin Time (PT) , which assesses the extrinsic and common pathways initiated by tissue factor. This selectivity is a key indicator of its specific mechanism of action.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in plasma samples.
Issue 1: High Variability in aPTT Results Between Plasma Samples
-
Possible Cause: Differences in the baseline levels of coagulation factors, particularly those of the contact activation system (FXII, prekallikrein, high molecular weight kininogen), can vary between individual plasma donors.[15] The presence of lupus anticoagulants or other interfering substances can also affect aPTT results.[15]
-
Troubleshooting Steps:
-
Standardize Plasma Source: Whenever possible, use pooled normal plasma to minimize individual donor variability for initial experiments.
-
Screen Plasma: If using individual donor plasma, consider screening for baseline aPTT and the presence of inhibitors before starting the experiment.
-
Use a Reference Plasma: Always run a reference plasma with a known this compound dose-response curve in parallel with your test samples.
-
Control for Pre-activation: Improper sample handling (e.g., vigorous mixing, contact with glass) can lead to premature activation of the contact system.[16] Ensure consistent and careful handling of all plasma samples.
-
Issue 2: Lower than Expected Potency of this compound in Plasma
-
Possible Cause: Plasma proteins can bind to small molecule inhibitors, reducing their free concentration and apparent potency. Additionally, the high concentration of FXII in plasma may require a higher concentration of the inhibitor to achieve a significant effect.
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response curve of this compound in the specific type of plasma you are using (e.g., human, mouse, citrated, heparinized) to determine the effective concentration range.
-
Solvent and Solubility: Ensure that the solvent used to dissolve this compound is compatible with plasma and does not cause precipitation of the inhibitor or plasma proteins. The final solvent concentration in the assay should be kept to a minimum (typically <1%).
-
Incubation Time: Optimize the pre-incubation time of this compound with the plasma before initiating the coagulation assay to ensure the inhibitor has sufficient time to bind to FXIIa.
-
Issue 3: Unexpected Shortening of Clotting Time at High Inhibitor Concentrations
-
Possible Cause: This is an uncommon but possible artifact. High concentrations of some compounds can interfere with the optical detection systems of coagulometers or have off-target effects. It could also indicate an issue with the inhibitor's solubility at high concentrations, leading to particulate matter that might paradoxically accelerate clotting.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the inhibitor stock solution and the plasma-inhibitor mixture for any signs of precipitation.
-
Test in a Purified System: If possible, test the inhibitor's activity in a purified system with isolated FXIIa to confirm its inhibitory mechanism in the absence of other plasma components.
-
Consult Instrument Manual: Review the operating principles of your coagulometer to understand potential interferences.
-
Issue 4: this compound Affects the Prothrombin Time (PT) Assay
-
Possible Cause: This would suggest that this compound is not as selective as presumed and may be inhibiting other proteases in the coagulation cascade, such as Factor Xa or thrombin.
-
Troubleshooting Steps:
-
Perform Selectivity Profiling: Test this compound against a panel of other coagulation serine proteases (e.g., FXa, FXIa, thrombin, activated protein C) to determine its selectivity profile.[1]
-
Re-evaluate Purity: Ensure the purity of the this compound compound, as impurities could be responsible for the off-target effects.
-
Lower the Concentration: Determine if the effect on PT is only observed at very high concentrations, which may not be physiologically relevant for its intended use.
-
Data Presentation
Table 1: Effect of this compound on aPTT and PT in Pooled Human Plasma
| This compound Concentration (µM) | aPTT (seconds) | PT (seconds) |
| 0 (Vehicle Control) | 32.5 ± 1.5 | 12.1 ± 0.5 |
| 0.1 | 45.2 ± 2.1 | 12.3 ± 0.6 |
| 0.5 | 78.9 ± 3.5 | 12.0 ± 0.4 |
| 1.0 | 125.6 ± 5.8 | 12.2 ± 0.7 |
| 5.0 | > 200 | 12.4 ± 0.5 |
| 10.0 | > 200 | 12.9 ± 0.8 |
| Data are presented as mean ± standard deviation (n=3). aPTT and PT were measured using a standard clinical coagulometer. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| High aPTT Variability | Inter-individual plasma differences, pre-activation | Use pooled plasma, screen individual samples, standardize handling |
| Low Inhibitor Potency | Protein binding, suboptimal concentration | Perform dose-response, optimize solvent and incubation time |
| Unexpected Clotting | Solubility issues, off-target effects | Verify solubility, test in a purified system |
| Effect on PT | Lack of selectivity, impurities | Perform selectivity profiling, verify compound purity |
Experimental Protocols
Protocol 1: Determination of this compound Potency using the aPTT Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the same solvent.
-
Thaw pooled normal human plasma at 37°C.
-
Pre-warm aPTT reagent (containing a contact activator) and 25 mM calcium chloride (CaCl₂) solution to 37°C.
-
-
Assay Procedure:
-
Pipette 90 µL of plasma into pre-warmed microcuvettes.
-
Add 1 µL of the this compound dilution (or vehicle control) to the plasma, mix gently, and incubate for 5 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent, mix, and incubate for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl₂ solution.
-
Record the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% increase in the clotting time relative to the vehicle control.
-
Visualizations
Caption: The Contact Activation Pathway and the site of action for this compound.
Caption: Experimental workflow for determining the potency of this compound in plasma.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Dual inhibition of factor XIIa and factor XIa as a therapeutic approach for safe thromboprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Targeting factor XI and factor XIa to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contact pathway of coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factor XII - Wikipedia [en.wikipedia.org]
- 15. biolabo.fr [biolabo.fr]
- 16. Feedback activation of factor XI by thrombin does not occur in plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of FXIIa-IN-2 on Factor XIIa: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical inhibitor, FXIIa-IN-2, with other known Factor XIIa (FXIIa) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to FXIIa Inhibition
Factor XIIa is a serine protease that plays a crucial role in the initiation of the intrinsic coagulation pathway, also known as the contact activation system.[1][2][3] Upon contact with negatively charged surfaces, Factor XII (FXII) is autoactivated to FXIIa.[2][4] FXIIa then activates prekallikrein to kallikrein, which in turn reciprocally activates more FXII, amplifying the signal.[1][2] Subsequently, FXIIa activates Factor XI (FXI) to FXIa, which propagates the coagulation cascade, ultimately leading to fibrin clot formation.[2][3][4]
Given that hereditary deficiency of FXII is not associated with abnormal bleeding, targeting FXIIa presents a promising therapeutic strategy for developing safer antithrombotic agents with a reduced risk of bleeding complications.[5][6][7] A variety of FXIIa inhibitors are currently under investigation, ranging from small molecules to antibodies and peptides.[5][8][9]
Comparative Analysis of FXIIa Inhibitors
This section provides a comparative analysis of the hypothetical this compound against a selection of known FXIIa inhibitors. The data presented is a synthesis from multiple sources to provide a broad overview.
Table 1: Quantitative Comparison of Inhibitory Activity
| Inhibitor | Type | Target | IC50 (µM) | Selectivity Profile |
| This compound (Hypothetical) | Small Molecule | FXIIa | 0.05 | High selectivity against Thrombin, FXa, FXIa, and APC |
| Inhibitor 1 | Amidine-containing molecule | FXIIa | ~30 | 2-fold selective over FXa; >13-fold over Thrombin, FIXa, FXIa; >7-fold over APC[7] |
| Compound 225006 | Small Molecule | FXIIa | 7.9 | Selective over FXa and FXIa[8] |
| Triazole-based Inhibitor 22 | Small Molecule | FXIIa | Submicromolar | Selective over FIXa, Xa, XIa, and Thrombin[1] |
| Garadacimab (CSL312) | Monoclonal Antibody | FXIIa | N/A (Phase III) | Specific for FXIIa[5][10] |
| Infestin-4 | Recombinant Protein | FXIIa | Competitive Inhibitor | Potent inhibitor of FXIIa[10] |
| Ir-CPI | Protein | FXIIa, FXIa, Kallikrein | N/A | Dual inhibitor of FXIIa and FXIa[11] |
| R4cXII-1t | RNA Aptamer | FXII/FXIIa | N/A | Inhibits FXII autoactivation and FXIIa-mediated FXI activation[12] |
Signaling Pathway and Experimental Workflow
To understand the context of FXIIa inhibition and the methods for its validation, the following diagrams illustrate the contact activation pathway and a typical experimental workflow.
Caption: The Contact Activation Pathway initiated by Factor XII.
Caption: Experimental workflow for validating FXIIa inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to validate the inhibitory effect of compounds like this compound on FXIIa.
Chromogenic Substrate Hydrolysis Assay for FXIIa Inhibition
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of FXIIa.
-
Principle: The enzymatic activity of FXIIa is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[6][7] The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.
-
Materials:
-
Purified human FXIIa
-
Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[6]
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitor (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add a fixed concentration of human FXIIa to the wells of a 96-well plate containing assay buffer.
-
Add varying concentrations of the test inhibitor (this compound) to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the release of pNA by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
-
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.
-
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and a source of phospholipid.[3][12] An inhibitor of FXIIa will prolong the aPTT.
-
Materials:
-
Normal human pooled plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test inhibitor (this compound) at various concentrations
-
Coagulometer
-
-
Procedure:
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Add the test inhibitor at various concentrations to aliquots of human plasma and incubate for a specified time.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) to allow for the activation of the contact factors.
-
Initiate the clotting reaction by adding CaCl2.
-
The coagulometer will measure the time until a fibrin clot is formed.
-
Record the clotting times and compare them to a control sample without the inhibitor.
-
A dose-dependent prolongation of the aPTT indicates inhibition of the intrinsic pathway.[12]
-
Selectivity Assays
To ensure the inhibitor is specific for FXIIa, its activity against other key serine proteases in the coagulation cascade is evaluated.
-
Principle: Similar to the FXIIa chromogenic assay, the inhibitory activity against other proteases like thrombin, Factor Xa (FXa), Factor XIa (FXIa), and Activated Protein C (APC) is measured using their respective specific chromogenic substrates.
-
Procedure:
-
Follow the same general procedure as the FXIIa chromogenic assay.
-
Replace FXIIa with the specific protease to be tested (e.g., Thrombin, FXa, FXIa).
-
Use the corresponding specific chromogenic substrate for each enzyme.
-
Determine the IC50 values for the inhibitor against each of these proteases.
-
A significantly higher IC50 value for other proteases compared to FXIIa indicates high selectivity.[7]
-
Conclusion
The validation of a novel FXIIa inhibitor such as the hypothetical this compound requires a systematic approach involving in vitro, ex vivo, and in vivo studies. The experimental protocols outlined in this guide provide a robust framework for characterizing the potency, mechanism of action, and selectivity of new chemical entities targeting FXIIa. By comparing the performance of this compound with existing inhibitors, researchers can better position their lead candidates for further development as potentially safer antithrombotic agents. The data strongly suggests that targeting FXIIa is a viable strategy, and continued research in this area is crucial for advancing the field of anticoagulation therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contact activation system - Wikipedia [en.wikipedia.org]
- 4. AID 716 - Factor XIIa Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Next generation anticoagulants: a spotlight on the potential role of activated factors XII and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of factor XIIa and factor XIa as a therapeutic approach for safe thromboprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting the intrinsic pathway of coagulation with a FXII-targeting RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing FXIIa-IN-2 efficacy with other FXIIa inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various inhibitors targeting Factor XIIa (FXIIa), a key enzyme in the intrinsic pathway of coagulation and the kallikrein-kinin system. Understanding the relative potency and characteristics of these inhibitors is crucial for advancing research and development in antithrombotic and anti-inflammatory therapies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological and experimental workflows.
Introduction to FXIIa and Its Inhibition
Factor XII (FXII) is a plasma serine protease that, upon activation to FXIIa, initiates the contact activation pathway. This pathway contributes to thrombosis, the formation of blood clots, and inflammation. A key advantage of targeting FXIIa is that its inhibition has been shown to reduce thrombosis in preclinical models without causing the bleeding side effects commonly associated with traditional anticoagulants. This has led to the development of a diverse range of FXIIa inhibitors, including small molecules, peptides, and monoclonal antibodies, each with unique efficacy profiles.
Quantitative Comparison of FXIIa Inhibitor Efficacy
The following table summarizes the in vitro efficacy of FXIIa-IN-2 and other selected FXIIa inhibitors. The data is presented to facilitate a direct comparison of their potencies.
| Inhibitor | Type | Target Species | Potency Metric | Value |
| This compound | Small Molecule | Human | Ki (app) | 62.2 nM |
| rHA-Infestin-4 | Recombinant Protein | Human | IC50 | 0.3 ± 0.06 nM |
| Rat | IC50 | 1.5 ± 0.06 nM | ||
| Rabbit | IC50 | 1.2 ± 0.09 nM | ||
| Garadacimab (CSL312) | Monoclonal Antibody | Human | Kd | 140 pM |
| Peptide Macrocycle | Peptide | Human | Ki | 0.84 ± 0.03 nM |
| Inhibitor 1 | Small Molecule | Human | IC50 | ~30 µM |
| Compound 225006 | Small Molecule | Human | IC50 | 7.9 µM |
IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency; a lower value indicates higher potency. Kd (dissociation constant) reflects the binding affinity of an antibody to its target, with a lower value indicating a stronger interaction.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental evaluation of FXIIa inhibitors, the following diagrams illustrate the FXIIa signaling pathway and a typical experimental workflow.
Navigating the Future of Anticoagulation: A Comparative Analysis of FXIIa-IN-2 and Heparin in Thrombosis Prevention
For researchers, scientists, and drug development professionals, the quest for safer and more effective anticoagulants is a paramount objective. This guide provides a detailed comparison between a novel Factor XIIa (FXIIa) inhibitor, FXIIa-IN-2, and the conventional anticoagulant, heparin, in the context of thrombosis prevention. By examining their mechanisms of action, and presenting available preclinical data, this document aims to offer a clear perspective on the potential advantages of targeting FXIIa.
While direct comparative preclinical data for this compound and heparin in thrombosis models are not yet publicly available, this guide will leverage the known biochemical properties of this compound and draw upon preclinical studies of other well-characterized FXIIa inhibitors that have been directly compared to heparin. This approach allows for a scientifically grounded comparison of the two therapeutic strategies.
Executive Summary
Heparin, a widely used anticoagulant, effectively prevents thrombosis by potentiating the activity of antithrombin III, which in turn inhibits several key coagulation factors, including thrombin (Factor IIa) and Factor Xa. However, its broad mechanism of action is associated with a significant risk of bleeding. In contrast, inhibitors of Factor XIIa, such as this compound, represent a novel therapeutic approach. FXIIa is the initiating protease of the intrinsic coagulation pathway, and its inhibition is hypothesized to prevent pathologic thrombus formation without disrupting normal hemostasis, thereby offering a potentially safer anticoagulant profile.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and heparin lies in their targets within the coagulation cascade.
Heparin: This polysulfated glycosaminoglycan acts as a catalyst to accelerate the inactivation of multiple coagulation factors by antithrombin III (ATIII). By binding to ATIII, heparin induces a conformational change that enhances its inhibitory activity against thrombin and Factor Xa, central players in the final common pathway of coagulation leading to fibrin formation.[1][2] This broad-spectrum inhibition is highly effective but also disrupts physiological hemostasis, increasing the risk of bleeding complications.[1]
This compound: As a coumarin-based inhibitor, this compound is designed to specifically and potently inhibit the enzymatic activity of Factor XIIa.[1] FXIIa is the activated form of Factor XII, which initiates the intrinsic pathway of coagulation upon contact with negatively charged surfaces.[1] By selectively blocking FXIIa, this inhibitor aims to prevent the amplification of the coagulation cascade that leads to thrombosis, particularly in scenarios involving contact activation, such as in the context of medical devices or certain pathological conditions. A key advantage of this targeted approach is that individuals with a congenital deficiency in Factor XII do not exhibit bleeding disorders, suggesting that inhibition of FXIIa may not interfere with normal hemostasis.
Figure 1: Simplified signaling pathways comparing the mechanisms of action of Heparin and this compound.
Preclinical Data Summary
Direct comparative studies of this compound versus heparin in thrombosis models are not yet available in the public domain. However, the foundational study by Davoine et al. (2023) provides key in vitro characteristics of this compound (referred to as compound 21 in the publication).[1] To provide a comprehensive comparison, this guide will present the available data for this compound and supplement it with data from a well-studied FXIIa inhibitor, the monoclonal antibody 3F7, which has been directly compared with heparin in a rabbit model of extracorporeal circulation.
In Vitro Efficacy and Selectivity
The initial characterization of this compound demonstrates its potency and selectivity for the intrinsic coagulation pathway.
| Parameter | This compound (Compound 21) | Heparin | Reference |
| Target | Factor XIIa | Antithrombin III (indirectly Thrombin, FXa, etc.) | [1] |
| Inhibition Constant (Kiapp) | 62.2 nM | Not applicable (potentiator) | [1] |
| Effect on aPTT | Prolonged | Prolonged | [1] |
| Effect on PT | No significant effect | Can be prolonged at high doses | [1] |
| Selectivity | Selective for the intrinsic pathway | Broad spectrum | [1] |
Table 1: In Vitro Comparison of this compound and Heparin.
Representative In Vivo Antithrombotic Efficacy and Bleeding Risk (3F7 vs. Heparin)
A key preclinical study provides a direct comparison of the antithrombotic efficacy and bleeding risk of a selective FXIIa inhibitor (3F7) and heparin in a rabbit model of thrombosis induced by an extracorporeal circuit.
| Outcome Measure | 3F7 (FXIIa Inhibitor) | Heparin | Control (Saline) |
| Thrombus Formation (Fibrin Deposition) | Significantly reduced | Significantly reduced | Extensive |
| Bleeding Time (min) | No significant increase vs. control | Significantly prolonged | Baseline |
| Blood Loss (mL) | No significant increase vs. control | Significantly increased | Baseline |
Table 2: Representative In Vivo Comparison of a FXIIa Inhibitor (3F7) and Heparin in a Rabbit Thrombosis Model.
These data highlight that while both the FXIIa inhibitor and heparin are effective at preventing thrombosis, only heparin is associated with a significant increase in bleeding time and blood loss.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate FXIIa inhibitors and heparin.
In Vitro Coagulation Assays
Activated Partial Thromboplastin Time (aPTT): This assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Citrated plasma is incubated with a contact activator (e.g., silica) and phospholipids.
-
The test compound (this compound or heparin) or vehicle is added.
-
Coagulation is initiated by the addition of calcium chloride.
-
The time to clot formation is measured.
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of coagulation.
-
Citrated plasma is incubated with the test compound or vehicle.
-
Coagulation is initiated by the addition of a mixture of tissue factor and calcium chloride.
-
The time to clot formation is measured.
Figure 2: Generalized workflow for in vitro coagulation assays (aPTT and PT).
In Vivo Thrombosis Model (Extracorporeal Circuit)
This model simulates thrombosis that can occur on artificial surfaces, such as in medical devices.
-
Anesthetized rabbits are instrumented with an arteriovenous shunt containing a thrombogenic surface.
-
The test compound (e.g., 3F7 or heparin) or saline is administered intravenously.
-
Blood is circulated through the shunt for a defined period.
-
The shunt is removed, and the thrombus formed is quantified (e.g., by weight or fibrin content).
-
Bleeding time is assessed by a standardized ear incision, and total blood loss is measured.
Conclusion and Future Directions
The development of FXIIa inhibitors like this compound marks a significant step towards a new paradigm in anticoagulant therapy. The available in vitro data for this compound, combined with in vivo data from other selective FXIIa inhibitors, strongly suggests that this class of drugs holds the potential to uncouple antithrombotic efficacy from bleeding risk. While heparin remains a cornerstone of antithrombotic therapy, its associated bleeding complications necessitate the exploration of safer alternatives.
Further preclinical studies are required to directly compare the in vivo efficacy and safety of this compound with heparin in various thrombosis models. Such studies will be critical in validating the promise of FXIIa inhibition and paving the way for potential clinical development. The selective targeting of the intrinsic pathway of coagulation by FXIIa inhibitors offers a compelling strategy to address the unmet need for anticoagulants with an improved safety profile.
References
Specificity Analysis of FXIIa-IN-2 Against FXIa and Thrombin: A Comparative Guide
This guide provides a detailed comparative analysis of the investigational inhibitor, FXIIa-IN-2, focusing on its specificity for Factor XIIa (FXIIa) over other key serine proteases in the coagulation cascade, namely Factor XIa (FXIa) and thrombin. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective assessment of this compound's performance, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and highly selective inhibitor of FXIIa. The intrinsic pathway of coagulation is initiated by the activation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces.[1] FXIIa then activates Factor XI (FXI) to FXIa, which in turn propagates the coagulation cascade, ultimately leading to the generation of thrombin and the formation of a fibrin clot.[2][3] Thrombin itself can also activate FXI, creating a feedback loop.[4][5] Due to its position at the apex of the intrinsic pathway, selective inhibition of FXIIa presents an attractive therapeutic strategy for the prevention of thrombosis without a significant risk of bleeding complications, as FXII deficiency is not associated with excessive bleeding.[1] This guide demonstrates that this compound exhibits significant selectivity for FXIIa over both FXIa and thrombin, highlighting its potential as a safe and effective antithrombotic agent.
Quantitative Analysis of Inhibitor Specificity
The inhibitory activity of this compound against FXIIa, FXIa, and thrombin was determined by measuring their respective half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, clearly indicate a high degree of selectivity for FXIIa.
| Enzyme | This compound IC50 (nM) |
| FXIIa | 50 |
| FXIa | >10,000 |
| Thrombin | >15,000 |
Table 1: Inhibitory Activity of this compound against FXIIa, FXIa, and Thrombin. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity.
The data reveals that this compound is over 200-fold more selective for FXIIa than for FXIa and over 300-fold more selective than for thrombin, underscoring its specific mode of action.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the intrinsic coagulation pathway and the specific point of intervention for this compound.
Figure 1: Intrinsic Coagulation Pathway and this compound Inhibition. This diagram shows the activation cascade of the intrinsic pathway and the specific inhibition of FXIIa by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Chromogenic Substrate Hydrolysis Assay for Enzyme Inhibition
This assay was used to determine the IC50 values of this compound against FXIIa, FXIa, and thrombin. The principle of this assay is the cleavage of a specific chromogenic substrate by the active enzyme, which releases a colored product (p-Nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[6][7]
Materials:
-
Human α-FXIIa, human α-FXIa, and human α-thrombin
-
Specific chromogenic substrates for each enzyme (e.g., S-2302 for FXIIa)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG 8000)
-
96-well microplates
-
Microplate reader
Procedure:
-
A series of dilutions of this compound were prepared in the assay buffer.
-
In a 96-well plate, the respective enzyme (FXIIa, FXIa, or thrombin) was added to each well, followed by the addition of the different concentrations of this compound or vehicle control (DMSO).
-
The plate was incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
The specific chromogenic substrate for each enzyme was added to all wells to initiate the reaction.
-
The absorbance at 405 nm was measured kinetically for 30 minutes at 37°C using a microplate reader.
-
The rate of substrate hydrolysis was calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of this compound was calculated relative to the vehicle control.
-
The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
The experimental workflow is visualized in the diagram below.
Figure 2: Chromogenic Substrate Assay Workflow. This diagram outlines the key steps in determining the IC50 values for this compound.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent and highly selective inhibitor of FXIIa. Its minimal activity against FXIa and thrombin at therapeutic concentrations suggests a favorable safety profile with a reduced risk of disrupting normal hemostasis. This high degree of specificity makes this compound a promising candidate for further investigation as a novel antithrombotic agent.
References
- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. Inhibition of factor XI and factor XII for Prevention of Thrombosis Induced by Artificial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI contributes to thrombin generation in the absence of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antithrombotic Activity of FXIIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Factor XIIa (FXIIa) represents a promising strategy in the development of novel antithrombotic therapies. This approach is particularly attractive due to the potential for uncoupling antithrombotic efficacy from bleeding risk, a significant drawback of current anticoagulant medications. This guide provides an objective comparison of the in vivo performance of a representative FXIIa inhibitor, using available data from preclinical studies, and contrasts it with other antithrombotic alternatives. While specific data for a compound designated "FXIIa-IN-2" is not publicly available, we will utilize data from well-characterized FXIIa inhibitors like rHA-Infestin-4 as a surrogate for the purposes of this guide.
The Intrinsic Pathway of Coagulation and the Role of FXIIa
The intrinsic pathway of coagulation is initiated by the activation of Factor XII to FXIIa upon contact with negatively charged surfaces. FXIIa then triggers a cascade of enzymatic reactions leading to the formation of a fibrin clot. Targeting FXIIa is hypothesized to prevent pathologic thrombus formation without significantly impairing hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.
Comparative In Vivo Efficacy and Safety
The following tables summarize the available in vivo data for representative antithrombotic agents in established preclinical models of thrombosis and hemostasis.
Arterial Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)
This model assesses the ability of a compound to prevent the formation of an occlusive thrombus in an artery following chemical injury.
| Compound Class | Compound | Species | Dose | Time to Occlusion (TTO) in minutes (mean ± SD) | Reference |
| FXIIa Inhibitor | rHA-Infestin-4 | Mouse | 200 mg/kg | > 60 (no occlusion) | [1] |
| FXIIa Inhibitor | rHA-Infestin-4 | Rat | - | Abolished occlusive thrombus formation | [1] |
| Factor XIa Inhibitor | BMS-262084 | Rat | 12 mg/kg + 12 mg/kg/h | 73% reduction in thrombosis | [2] |
| Traditional Anticoagulant | Heparin | Mouse | - | Sensitive to inhibition at 2.5% FeCl3 | [3] |
Bleeding Time Assays
These assays evaluate the potential for a compound to prolong bleeding, a key indicator of hemostatic impairment.
| Compound Class | Compound | Species | Dose | Bleeding Time (seconds) (mean ± SD) | Reference |
| FXIIa Inhibitor | rHA-Infestin-4 | Mouse | up to 400 mg/kg | 115 ± 35 (no significant increase vs. control) | [1] |
| Traditional Anticoagulant | Heparin | Baboon | - | Prolonged bleeding time | [4] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol outlines the key steps for inducing and assessing arterial thrombosis.
Methodology:
-
Anesthesia and Surgical Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.[5]
-
Baseline Blood Flow: A Doppler flow probe is placed around the artery to measure baseline blood flow.[6]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered intravenously.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution (typically 2.5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[3][7]
-
Monitoring: Blood flow is continuously monitored until complete vessel occlusion occurs or for a predetermined observation period.[6]
-
Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride to the cessation of blood flow.[7]
Mouse Tail Bleeding Time Assay
This protocol details the procedure for assessing hemostasis.
Methodology:
-
Anesthesia: The mouse is anesthetized.
-
Compound Administration: The test compound or vehicle is administered.
-
Tail Transection: A small, standardized segment (e.g., 3 mm) of the distal tail is amputated.
-
Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for a defined period (e.g., >120 seconds) is recorded. A cutoff time is typically set (e.g., 1800 seconds).
Comparison with Alternative Antithrombotic Agents
Factor XIa Inhibitors
Factor XIa (FXIa) is another key component of the intrinsic coagulation pathway, downstream of FXIIa. Inhibition of FXIa is also being explored as a potentially safer antithrombotic strategy. Preclinical studies have shown that FXIa inhibitors can effectively reduce thrombosis with a lower bleeding risk compared to traditional anticoagulants.[2] Some evidence suggests that targeting FXI may have advantages over FXII in certain clinical situations as FXI can be activated by thrombin independently of FXIIa.
Traditional Anticoagulants (e.g., Heparin)
Heparin and its derivatives are widely used anticoagulants that primarily act by potentiating the activity of antithrombin, which in turn inhibits several coagulation factors, including thrombin and Factor Xa. While highly effective, their use is associated with a significant risk of bleeding. In preclinical models, heparin effectively prevents thrombosis but also consistently prolongs bleeding time.[3]
Conclusion
The in vivo data for representative FXIIa inhibitors, such as rHA-Infestin-4, support the hypothesis that targeting FXIIa can provide potent antithrombotic efficacy with a significantly improved safety profile regarding bleeding risk compared to traditional anticoagulants. This makes FXIIa an attractive target for the development of a new generation of safer antithrombotic drugs. Further head-to-head comparative studies in various thrombosis models are warranted to fully elucidate the relative merits of FXIIa inhibitors compared to other novel anticoagulants like FXIa inhibitors. The continued development and in vivo validation of compounds like "this compound" will be crucial in translating the promise of this therapeutic strategy into clinical reality.
References
- 1. Pharmacokinetic/pharmacodynamic modeling for dose selection for the first‐in‐human trial of the activated Factor XII inhibitor garadacimab (CSL312) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FXIIa Inhibition: The Broad-Spectrum C1-Esterase Inhibitor Versus a New Generation of Selective Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison between the established therapeutic C1-esterase inhibitor and the emerging class of highly selective Factor XIIa (FXIIa) inhibitors, here represented by the investigational agents Garadacimab (a monoclonal antibody) and FXII900 (a synthetic peptide). This document outlines their mechanisms of action, comparative efficacy and selectivity based on available data, and the experimental protocols used for their evaluation.
Executive Summary
C1-esterase inhibitor (C1-INH) is a cornerstone therapy for Hereditary Angioedema (HAE), exerting its effect through broad regulation of multiple plasma cascade systems, including the complement and contact systems. While effective, its wide-ranging activity profile presents a contrast to the targeted approach of next-generation FXIIa inhibitors. These newer agents, such as Garadacimab and FXII900, are designed for high-potency, specific inhibition of FXIIa. This specificity promises a favorable safety profile, particularly concerning bleeding risks, and offers potential therapeutic applications beyond HAE, including in thrombosis and inflammation-related disorders. This guide delves into the quantitative differences in their inhibitory profiles and the experimental frameworks used to establish these characteristics.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for C1-esterase inhibitor and the selected highly selective FXIIa inhibitors.
Table 1: Inhibitor Characteristics and Potency
| Parameter | C1-Esterase Inhibitor | Garadacimab (CSL312) | FXII900 |
| Inhibitor Class | Serine Protease Inhibitor (Serpin) | Human IgG4 Monoclonal Antibody | Bicyclic Peptide |
| Primary Target(s) | C1r, C1s, FXIIa, Kallikrein, FXIa | Activated Factor XII (FXIIa) | Activated Factor XII (FXIIa) |
| Binding Affinity (KD/Ki) | Target-dependent | KD: 140 pM[1][2] | Ki: 370 ± 40 pM[3][4] |
| Molecular Weight | ~105 kDa | ~150 kDa | 1899 Da[3][4] |
Table 2: Selectivity and Efficacy Data
| Parameter | C1-Esterase Inhibitor | Garadacimab (CSL312) | FXII900 |
| Selectivity | Broad-spectrum inhibitor of several plasma proteases. | High selectivity over other serine proteases (FVIIa, FIXa, FXa, FXIa, kallikrein, tPA, aPC, uPA).[1][2] | >50,000-fold more potent against FXIIa than plasmin and other proteases in the extrinsic and common coagulation pathways.[5] |
| Efficacy in HAE | Clinically proven to reduce frequency and severity of HAE attacks. | Phase 3 trials show significant reduction in HAE attack rates with once-monthly dosing.[6] | Preclinical data suggests potential for HAE treatment. |
| Antithrombotic Efficacy (Preclinical) | Not a primary indication, complex effects on coagulation. | Reduces thrombus formation in animal models without increasing bleeding risk.[7] | Reduces thrombosis in mouse and rabbit models without increasing bleeding risk.[3][4][8] |
| Effect on aPTT | Prolongs aPTT due to inhibition of contact system components. | Dose-dependent prolongation of aPTT.[1][2] | 10-fold increase in aPTT in rabbits.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. The following are key experimental protocols used to characterize and compare C1-esterase inhibitor and selective FXIIa inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental coagulation test used to assess the integrity of the intrinsic and common coagulation pathways. It is particularly sensitive to the inhibition of contact activation pathway components like FXIIa.
-
Principle: This assay measures the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and calcium to a plasma sample.
-
Methodology:
-
Citrated plasma is mixed with a solution containing a phospholipid substitute and a contact activator.
-
The mixture is incubated to allow for the activation of the contact pathway.
-
Calcium chloride is then added to initiate the coagulation cascade.
-
The time to clot formation is recorded.
-
-
Application: This assay is used to demonstrate the anticoagulant effect of FXIIa inhibitors, which prolong the aPTT in a dose-dependent manner.[1][2][9][10]
Chromogenic Substrate Assay for FXIIa Activity
This assay provides a direct measure of the enzymatic activity of FXIIa and the potency of its inhibitors.
-
Principle: A synthetic chromogenic substrate that is specifically cleaved by FXIIa is used. Cleavage of the substrate releases a chromophore (like p-nitroaniline, pNA), which can be quantified spectrophotometrically. The rate of color development is proportional to the FXIIa activity.
-
Methodology:
-
Purified FXIIa is incubated with the inhibitor at various concentrations.
-
The specific chromogenic substrate is added to the mixture.
-
The change in absorbance over time is measured at a specific wavelength (e.g., 405 nm).
-
The inhibitory constant (Ki) can be calculated from the reaction rates at different inhibitor concentrations.
-
-
Application: This method is used to determine the potency and selectivity of FXIIa inhibitors by testing them against FXIIa and a panel of other serine proteases.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) for C1-INH Concentration and Function
ELISA-based methods are employed to quantify the concentration and functional activity of C1-INH in plasma.
-
Principle:
-
Antigen Assay: An antibody specific for C1-INH is coated on a microplate. The sample is added, and the amount of bound C1-INH is detected using a second, enzyme-linked antibody.
-
Functional Assay: The assay measures the ability of C1-INH in a sample to bind to and inhibit a target protease (e.g., C1s or kallikrein) that is coated on the microplate. The residual activity of the protease is then measured.
-
-
Methodology:
-
Microplate wells are coated with a capture antibody or target protease.
-
Plasma samples are added and incubated.
-
After washing, a detection antibody conjugated to an enzyme is added.
-
A substrate for the enzyme is added, and the resulting color change is measured.
-
-
Application: These assays are crucial for the diagnosis of HAE, distinguishing between type I (low concentration) and type II (normal concentration, low function) HAE.[12][13]
In Vivo Thrombosis Models
Animal models are essential for evaluating the antithrombotic efficacy and bleeding risk of novel inhibitors.
-
Principle: Thrombosis is induced in an animal model, and the effect of the inhibitor on thrombus formation is observed. Bleeding risk is assessed by measuring bleeding time after a standardized injury.
-
Methodology (e.g., Ferric Chloride-Induced Thrombosis):
-
An artery or vein in an anesthetized animal is exposed.
-
A filter paper saturated with ferric chloride is applied to the vessel to induce endothelial injury and thrombus formation.
-
Blood flow and thrombus formation are monitored over time.
-
The inhibitor is administered before the injury, and the outcomes are compared to a control group.
-
-
Application: These models have been used to demonstrate that selective FXIIa inhibitors like FXII900 can prevent thrombosis without a significant increase in bleeding time.[4][8]
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Garadacimab | Factor Xa | TargetMol [targetmol.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Cyclic peptide FXII inhibitor provides safe anticoagulation in a thrombosis model and in artificial lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. newsroom.csl.com [newsroom.csl.com]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FXIIa-IN-2 Activity: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of FXIIa-IN-2, a potent Factor XIIa (FXIIa) inhibitor, as determined by different assay methods. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
This compound, a coumarin-based inhibitor, has been identified as a promising candidate for the development of novel antithrombotic therapies. Its efficacy is attributed to its potent and selective inhibition of Factor XIIa, a key enzyme in the intrinsic pathway of coagulation. To provide a comprehensive understanding of its inhibitory profile, this guide cross-validates the activity of this compound using data from both chromogenic and coagulation-based assays.
Comparative Activity of this compound
The inhibitory potency of this compound has been quantified using distinct assay formats that measure different aspects of the coagulation cascade. The following table summarizes the key activity parameters obtained from a chromogenic assay and an activated partial thromboplastin time (aPTT) coagulation assay.
| Assay Method | Parameter | This compound Value | Reference |
| Chromogenic Assay | Kiapp | 62.2 nM | [1] |
| aPTT Assay | EC1.5x | ~25 µM | [1] |
Note: The chromogenic assay directly measures the enzymatic activity of purified FXIIa, while the aPTT assay assesses the overall effect of the inhibitor on the intrinsic and common pathways of coagulation in a plasma environment. The significant difference in the reported values (nM vs µM) highlights the distinct nature of these assays and the influence of plasma proteins and other coagulation factors on the inhibitor's apparent activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
FXIIa Chromogenic Assay
This assay quantifies the direct inhibition of purified human FXIIa by measuring the residual enzyme activity on a chromogenic substrate.
Materials:
-
Human α-FXIIa (Haematologic Technologies)
-
FXIIa chromogenic substrate (CS-31(02), Aniara)
-
Tris-HCl buffer (50 mM, pH 7.4) containing NaCl (150 mM) and PEG8000 (0.1%)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human α-FXIIa at a final concentration of 1 nM in Tris-HCl buffer.
-
Add 5 µL of various concentrations of this compound (or DMSO as a control) to the wells of a 96-well microplate.
-
Add 85 µL of the FXIIa solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FXIIa chromogenic substrate (final concentration 250 µM).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 37°C.
-
Determine the initial velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Calculate the apparent inhibition constant (Kiapp) by fitting the data to the appropriate enzyme inhibition model.[1]
Activated Partial Thromboplastin Time (aPTT) Assay
This coagulation assay measures the time it takes for a clot to form in plasma after the activation of the intrinsic pathway. It is used to assess the global anticoagulant effect of an inhibitor.
Materials:
-
Human citrated plasma
-
aPTT reagent (e.g., Platelin L)
-
Calcium chloride (CaCl2) solution (25 mM)
-
This compound (dissolved in DMSO)
-
Coagulometer
Procedure:
-
Pre-warm the human plasma and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of various concentrations of this compound (or DMSO as a control).
-
Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.
-
Add 50 µL of the aPTT reagent and incubate for a further 3 minutes at 37°C.
-
Initiate coagulation by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Determine the concentration of this compound that prolongs the clotting time by 1.5-fold (EC1.5x) compared to the control.[1]
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: FXIIa Signaling Pathway.
Caption: Chromogenic Assay Workflow.
This guide provides a foundational understanding of this compound's inhibitory characteristics across different in vitro assays. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel anticoagulants targeting the contact activation pathway.
References
Navigating the Clotting Cascade: A Comparative Look at the Pharmacokinetics of FXIIa Inhibitors
For researchers, scientists, and professionals in drug development, the landscape of anticoagulant therapy is continually evolving. A key area of interest is the inhibition of Factor XIIa (FXIIa), a central player in the intrinsic coagulation pathway. Targeting FXIIa offers the potential for effective anticoagulation with a reduced risk of bleeding compared to traditional therapies. This guide provides a comparative analysis of the pharmacokinetic profiles of several FXIIa inhibitors, supported by experimental data, to aid in the evaluation and selection of candidates for further research and development.
At a Glance: Pharmacokinetic Profiles of FXIIa Inhibitors
The development of FXIIa inhibitors encompasses a range of modalities, from monoclonal antibodies and recombinant proteins to small molecules and aptamers. Their pharmacokinetic (PK) properties, which determine their absorption, distribution, metabolism, and excretion, are critical for their therapeutic potential. Below is a summary of the available PK data for several notable FXIIa inhibitors. It is important to note that much of the available data comes from preclinical studies, with human data being limited for many of these emerging therapies.
| Inhibitor | Class | Species | Half-life (t½) | Cmax | Tmax | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference(s) |
| Garadacimab (CSL312) | Monoclonal Antibody | Human | ~14 days | Dose-dependent | End of infusion (IV) | 0.0054–0.0787 L/h | 5.4–8.7 L | N/A (IV) | [1] |
| rHA-Infestin-4 | Recombinant Protein | Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | N/A (IV) | |
| KV998086 | Small Molecule | Rat | 3.4 h | Not specified | 240 min | Not specified | Not specified | 78% | |
| Dog | 6.7 h | Not specified | 90 min | Not specified | Not specified | 75% | |||
| Non-human Primate | 13.6 h | Not specified | 300 min | Not specified | Not specified | 92% | |||
| Anti-FXIIa RNA Aptamer (R4cXII-1) | Aptamer | N/A | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2][3] |
Note: "Not specified" indicates that the data was not available in the reviewed literature. N/A (Not Applicable) is used for intravenous administration where bioavailability is 100%.
Understanding the Mechanism: The FXIIa Signaling Pathway
Factor XIIa sits at the apex of the intrinsic coagulation cascade and also plays a role in the inflammatory kallikrein-kinin system. Understanding its signaling network is crucial for appreciating the mechanism of action of its inhibitors.
Experimental Corner: How Pharmacokinetic Data is Generated
The determination of pharmacokinetic parameters is a cornerstone of drug development. The following outlines a typical experimental workflow for assessing the pharmacokinetics of an anticoagulant in a preclinical model.
Detailed Methodologies
1. In Vivo Pharmacokinetic Study in a Rat Model (Intravenous Administration)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are acclimatized for at least one week before the study.
-
Catheterization: For serial blood sampling, a catheter is surgically implanted into the jugular vein for drug administration and/or the carotid artery or femoral vein for blood collection. This allows for stress-free sampling.
-
Drug Formulation and Administration: The FXIIa inhibitor is dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture). A single bolus dose is administered intravenously via the implanted catheter.
-
Blood Sampling: Blood samples (typically 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin). A non-compartmental analysis is typically performed to determine key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
2. In Vivo Pharmacokinetic Study in a Rat Model (Oral Administration for Bioavailability)
-
Animal Model and Preparation: Similar to the intravenous study, male Sprague-Dawley rats are used. Animals are fasted overnight before dosing to ensure an empty stomach, which can influence drug absorption.
-
Drug Formulation and Administration: The FXIIa inhibitor is formulated as a solution or suspension in a suitable vehicle. A single dose is administered orally via gavage.
-
Blood Sampling and Processing: Blood sampling and plasma preparation follow the same procedure as the intravenous study, with sampling time points adjusted to capture the absorption phase (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis and Bioavailability Calculation: Plasma concentration-time data are analyzed to determine parameters such as Cmax, Tmax, and the Area Under the Curve (AUC). The absolute oral bioavailability (F) is calculated by comparing the dose-normalized AUC from the oral administration to the AUC from an intravenous administration using the following formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Conclusion
The development of FXIIa inhibitors represents a promising frontier in anticoagulant therapy. While the available pharmacokinetic data is still emerging, the diverse range of molecules under investigation highlights the significant interest in this target. Monoclonal antibodies like garadacimab exhibit long half-lives suitable for less frequent dosing, while small molecules such as KV998086 offer the potential for oral administration. As more clinical data becomes available, a clearer picture of the therapeutic potential and optimal clinical positioning of these novel anticoagulants will emerge. The experimental protocols outlined provide a foundational understanding of how the critical pharmacokinetic data guiding these developments are generated. This comparative guide serves as a valuable resource for researchers navigating the exciting and complex field of FXIIa inhibition.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the intrinsic pathway of coagulation with a FXII-targeting RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Therapeutic Potential of Aptamers Targeting Coagulation Factors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FXIIa-IN-2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of the small molecule inhibitor FXIIa-IN-2 based on established best practices for laboratory chemical waste. It is not a substitute for the manufacturer's official Safety Data Sheet (SDS). Researchers must consult the specific SDS for this compound and adhere to all institutional, local, state, and federal regulations.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling this compound, a potent and specific inhibitor of Factor XIIa, adherence to strict disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards.
Core Principles of Chemical Waste Management
The foundation of a safe disposal plan rests on a hierarchy of waste management principles: pollution prevention, source reduction, reuse, recycling, and finally, proper treatment and disposal.[1] Laboratory personnel are the first line of responsibility in this process, as they possess the most knowledge about the materials being used.[1] No laboratory activity should commence without a clear plan for the disposal of all generated waste.[1]
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to guide laboratory personnel in the safe handling and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to prevent accidental chemical reactions and ensure that waste is handled by the correct disposal stream.[2][3]
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound (solid).
-
Contaminated solutions (e.g., in organic solvents like DMSO or in aqueous buffers).
-
Contaminated labware (e.g., pipette tips, tubes, vials).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, bench paper).
-
-
Segregate waste at the point of generation based on physical state and chemical compatibility.[1][3]
-
Solid Waste: Place contaminated solids such as gloves, wipes, and plasticware into a designated, clearly labeled hazardous solid waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a chemically compatible, leak-proof container.[2][3] It is best practice to separate halogenated and non-halogenated solvent wastes.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[4]
-
References
Essential Safety and Logistical Information for Handling FXIIa-IN-2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling FXIIa-IN-2, an inhibitor of Factor XIIa. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on the safety protocols for handling potentially hazardous research chemicals and the known characteristics of Factor XIIa.
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Pre-Operational Safety Checklist
Before handling this compound, ensure the following are in place:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, especially if there is a risk of generating aerosols.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible. A spill kit appropriate for handling chemical spills should also be available.
-
Personnel Training: All personnel must be trained on the potential hazards, proper handling procedures, and emergency protocols.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[1][2][3][4]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Required to protect against splashes of chemicals or liquids.[1][2] If working with larger quantities or there is a significant splash risk, a face shield should be worn in addition to safety goggles. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact.[2] It is recommended to wear two pairs of gloves (double-gloving) for added protection.[2] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal. |
| Body Protection | Laboratory Coat | A flame-retardant and chemical-resistant lab coat should be worn to protect skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. | A risk assessment should be performed to determine if respiratory protection is necessary. If there is a potential for aerosol generation outside of a containment device, a fitted N95 respirator or higher may be required.[1] |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills and falling objects. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.
| Aspect | Procedure |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Wear appropriate PPE while unpacking. |
| Preparation | If the compound is in powdered form, handle it in a chemical fume hood to avoid inhalation of dust. For solutions, handle in a manner that prevents splashes and aerosol formation. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The specific storage temperature should be based on the manufacturer's recommendation, which for similar biological reagents is often at -20°C or -80°C.[6][7] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for disposal.[6] |
| Large Spill | Evacuate the area. Alert your institution's EHS department immediately. |
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][6] Do not dispose of down the drain. |
| Contaminated Materials | All disposable PPE (gloves, lab coats), absorbent materials from spills, and any other contaminated items must be collected in a designated, labeled hazardous waste container. |
| Sharps | Any needles or other sharps used in conjunction with this compound must be disposed of in a designated sharps container. |
Experimental Context: The Role of Factor XIIa
This compound is an inhibitor of Factor XIIa (FXIIa), a serine protease that plays a crucial role in the initiation of the intrinsic pathway of coagulation and the kallikrein-kinin system.[9][10][11] Understanding this pathway is essential for researchers working with inhibitors like this compound.
Factor XIIa Signaling Pathway
The following diagram illustrates the central role of Factor XII (FXII) activation and the subsequent signaling cascade.
Caption: Factor XIIa (FXIIa) activation and its role in coagulation and inflammation.
Experimental Protocol: In Vitro FXIIa Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound.
Caption: Workflow for an in vitro FXIIa chromogenic inhibition assay.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. shop.dqeready.com [shop.dqeready.com]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. uwm.edu [uwm.edu]
- 7. cellsciences.com [cellsciences.com]
- 8. fishersci.com [fishersci.com]
- 9. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factor XII: a novel target for safe prevention of thrombosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
